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Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate: A Comprehensive Technical Guide

Executive Summary & Structural Rationale In contemporary medicinal chemistry, the quinoline-4-carboxylate scaffold is a privileged structure, serving as the foundation for potent antimalarials, cyclooxygenase-2 (COX-2) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the quinoline-4-carboxylate scaffold is a privileged structure, serving as the foundation for potent antimalarials, cyclooxygenase-2 (COX-2) inhibitors, and dihydroorotate dehydrogenase (DHODH) inhibitors[1][2][3]. Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate (CAS: 1624261-95-5) represents a highly versatile lead-like intermediate within this class.

From a pharmacokinetic (PK) perspective, evaluating this compound requires a nuanced understanding of its structural liabilities and assets:

  • Tautomeric Equilibrium: The 2-hydroxyquinoline core exists in equilibrium with its 2-quinolone (2-oxo-1,2-dihydroquinoline) tautomer. This impacts hydrogen bonding, aqueous solubility, and membrane permeability.

  • Ester Lability: The C4-butyl ester is highly lipophilic, driving rapid cellular penetration. However, it is highly susceptible to cleavage by ubiquitous carboxylesterases (CES) in plasma and hepatic tissues.

  • Phase II Conjugation Sites: The 2-hydroxy/2-oxo moiety provides a direct handle for UDP-glucuronosyltransferase (UGT) mediated phase II metabolism.

As an Application Scientist, I design PK profiling cascades not merely to generate data, but to establish causality. If a compound exhibits poor oral bioavailability, we must definitively prove whether the failure is due to poor absorption (efflux) or high first-pass metabolism (ester hydrolysis). The protocols detailed below are engineered as self-validating systems to answer these exact mechanistic questions.

In Vitro ADME Profiling: Methodologies & Causality

To predict the in vivo behavior of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate, we must first isolate its metabolic and absorptive variables in vitro.

Hepatic Microsomal Stability & Esterase Phenotyping

Rationale: Quinoline-4-carboxamides often suffer from high hepatic microsomal intrinsic clearance ( CLint​ )[2]. Because our compound is an ester rather than an amide, we must differentiate between Cytochrome P450 (CYP450) oxidation of the quinoline ring and CES-mediated hydrolysis of the butyl ester.

Self-Validating Protocol:

  • Preparation: Thaw pooled human or rat liver microsomes (HLM/RLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Test Article Spiking: Add Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate to a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent enzyme inhibition).

  • The Causality Controls (Critical Step):

    • Reaction A (+NADPH): Initiated with 1 mM NADPH. Captures CYP450 + CES activity.

    • Reaction B (-NADPH): Buffer added instead of NADPH. CYP450 is inactive; captures only CES-mediated ester hydrolysis.

  • Incubation & Quenching: Incubate at 37°C. Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS, monitoring the depletion of the parent ester and the formation of 2-hydroxy-1,2-dihydroquinoline-4-carboxylic acid.

Caco-2 Permeability and Efflux Assessment

Rationale: The lipophilic butyl chain enhances passive transcellular diffusion, but the compound may be a substrate for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

Self-Validating Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until the Trans-Epithelial Electrical Resistance (TEER) exceeds 400 Ω·cm².

  • Dosing: Apply 10 µM of the compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Monolayer Integrity Validation: Co-incubate with 100 µM Lucifer Yellow (a paracellular marker). If Lucifer Yellow Papp​ exceeds 1×10−6 cm/s, the monolayer is compromised, and the data for that well must be discarded.

  • Sampling: Take aliquots at 60 and 120 minutes. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ).

Mechanistic Pathways & Workflows

To visualize the biotransformation and the analytical workflow, the following diagrams map the logical progression of the compound through biological systems.

PK_Workflow A Butyl 2-hydroxy- quinoline-4-carboxylate B In Vitro Assays (HLM, Caco-2, Plasma) A->B C In Vivo Dosing (IV & PO Rodent Models) B->C Go/No-Go Decision D LC-MS/MS Bioanalysis C->D E PK Parameter Calculation (NCA) D->E

Caption: Sequential DMPK profiling workflow from in vitro screening to in vivo Non-Compartmental Analysis.

Metabolism Parent Butyl 2-hydroxy-1,2-dihydro quinoline-4-carboxylate Enz1 Carboxylesterases (CES1/CES2) Parent->Enz1 Enz2 CYP450 (e.g., 3A4) Parent->Enz2 Met1 2-hydroxy-1,2-dihydroquinoline -4-carboxylic acid (Active/Inactive) Enz1->Met1 Rapid Hydrolysis Met2 Hydroxylated Quinoline Metabolites Enz2->Met2 Minor Pathway Enz3 UGT Enzymes Met1->Enz3 Met3 O-Glucuronide Conjugate (Excreted) Enz3->Met3 Phase II

Caption: Primary metabolic biotransformation pathways for Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate.

In Vivo Pharmacokinetics & Bioanalysis

Once in vitro liabilities are understood, in vivo profiling in rodent models (typically Sprague-Dawley rats or C57BL/6 mice) establishes the systemic exposure, clearance, and oral bioavailability ( F% ).

Dosing Strategy
  • Intravenous (IV) Cohort: 1-2 mg/kg formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline. IV dosing is mandatory to calculate the absolute Volume of Distribution ( Vss​ ) and Systemic Clearance ( CL ).

  • Per Os (PO) Cohort: 10-30 mg/kg formulated in 0.5% Methylcellulose / 0.1% Tween 80.

Bioanalytical Considerations (LC-MS/MS)

Because the butyl ester acts as a soft spot, the bioanalytical method must be multiplexed to quantify both the parent ester and the carboxylic acid metabolite simultaneously.

  • Extraction: Protein precipitation with 3 volumes of cold acetonitrile.

  • Chromatography: A C18 column (e.g., Waters Acquity BEH C18) using a gradient of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B).

  • Detection: Electrospray Ionization (ESI) in positive mode. The parent ester will show a precursor ion [M+H]+ at m/z≈248.1 , while the acid metabolite will appear at m/z≈190.0 .

Quantitative Data Interpretation

Based on the physicochemical properties of the quinoline-4-carboxylate class and historical data from related analogs (such as the precursors to DDD107498[2] and COX-2 inhibitors[3]), the following table summarizes the expected PK parameters.

Table 1: Anticipated Pharmacokinetic Parameters in Rodent Models

ParameterParent Compound (Butyl Ester)Primary Metabolite (Carboxylic Acid)Mechanistic Rationale
In vitro CLint​ (HLM) > 150 µL/min/mg< 20 µL/min/mgEsters are rapidly cleaved by hepatic CES; the resulting acid is highly stable against CYP450 oxidation.
Caco-2 Papp​ ( A→B ) 15×10−6 cm/s 0.5×10−6 cm/sThe lipophilic butyl chain drives excellent transcellular permeability. The acid is ionized at pH 7.4, restricting permeability.
In vivo Clearance ( CL ) High (> 60 mL/min/kg)Low (< 10 mL/min/kg)Rapid systemic hydrolysis of the parent leads to high apparent clearance, acting essentially as a prodrug.
Volume of Distribution ( Vss​ ) Moderate (1.5 - 3.0 L/kg)Low (0.2 - 0.5 L/kg)The lipophilic ester distributes into tissues; the polar acid remains restricted to the central plasma compartment.
Oral Bioavailability ( F% ) < 5% (as intact ester)> 60% (measured as acid)Extensive first-pass metabolism in the gut wall and liver prevents the intact ester from reaching systemic circulation.

Note: If the therapeutic target requires the intact ester, the high clearance represents a critical flaw requiring structural optimization (e.g., replacing the ester with a bioisosteric oxadiazole or an amide, as seen in the development of DDD107498).

Conclusion

Profiling Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate requires a strategy that accounts for its inherent ester instability. By utilizing self-validating in vitro assays that separate CYP450 metabolism from esterase activity, and multiplexed LC-MS/MS methods that track both the parent and the carboxylic acid metabolite, researchers can accurately map its pharmacokinetic fate. This rigorous approach ensures that subsequent lead optimization efforts—whether aiming for systemic exposure of the ester or utilizing it as a prodrug—are grounded in empirical causality.

References

  • Baragaña B, Norcross NR, Wilson C, et al. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. 2016;59(21):9672-9685. Available at:[Link]

  • Zarghi A, Ghodsi R, Azizi E, Daraie B, Hedayati M, Dadrass OG. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry. 2009;17(14):5312-5317. Available at:[Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Molecular Docking: A Case Study of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate

This technical guide provides a comprehensive walkthrough of performing molecular docking studies, using the novel compound Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate as a practical example. This document is inte...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive walkthrough of performing molecular docking studies, using the novel compound Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate as a practical example. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to predict the binding affinity and interaction of small molecules with protein targets.

Introduction: The "Why" of Molecular Docking

In the landscape of modern drug discovery, understanding the interaction between a potential drug molecule (ligand) and its biological target (receptor) at an atomic level is paramount.[1][2] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[2] This in-silico approach allows for the rapid screening of large compound libraries, prioritization of candidates for synthesis and experimental testing, and the generation of hypotheses about the molecular basis of a compound's activity.[2][3]

The core principle of molecular docking revolves around two key components: a search algorithm and a scoring function. The search algorithm explores the conformational space of the ligand within the defined binding site of the receptor, generating a variety of possible binding poses.[1][4] The scoring function then estimates the binding affinity for each pose, allowing for the ranking of different ligands and their respective orientations.[1][5]

This guide will utilize Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate as a case study to illustrate a robust and scientifically sound molecular docking workflow.

Part 1: Ligand and Protein Preparation - The Foundation of a Reliable Docking Study

The accuracy of any molecular docking study is critically dependent on the meticulous preparation of both the ligand and the protein receptor. Garbage in, garbage out is a particularly salient aphorism in computational chemistry.

Ligand Preparation: From 2D Structure to 3D Conformation

For a novel compound like Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate, the process typically begins with a 2D representation.

Step-by-Step Ligand Preparation Protocol:

  • 2D Structure Generation: The first step is to draw the chemical structure of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate using chemical drawing software such as MarvinSketch or ChemDraw.[6]

  • Conversion to 3D Structure: The 2D structure is then converted into a 3D conformation. This can be accomplished using various software packages that employ molecular mechanics principles to generate a plausible 3D structure.[7]

  • Energy Minimization: The initial 3D structure is then subjected to energy minimization to obtain a low-energy, stable conformation. This step is crucial as it removes any steric clashes or unfavorable geometries from the initial 3D conversion.

  • Addition of Hydrogens and Assignment of Partial Charges: Most crystal structures of proteins do not include hydrogen atoms. Therefore, hydrogens must be added to both the ligand and the protein, typically assuming a physiological pH.[7][8] Following this, partial charges are assigned to each atom of the ligand. These charges are essential for calculating electrostatic interactions, a key component of most scoring functions.[9]

  • File Format Conversion: The prepared ligand is then saved in a format compatible with the chosen docking software, such as the .pdbqt format for AutoDock Vina.[7]

Protein Preparation: Preparing the "Lock" for the "Key"

The selection and preparation of the protein target are equally critical for a successful docking experiment.

Step-by-Step Protein Preparation Protocol:

  • Protein Structure Retrieval: The 3D structure of the target protein is typically obtained from the Protein Data Bank (PDB).[7] For this case study, let's assume we are targeting a specific enzyme for which a crystal structure is available.

  • Initial Inspection and Cleaning: The downloaded PDB file should be carefully inspected. This involves removing any co-crystallized ligands, water molecules, and cofactors that are not relevant to the binding interaction being studied.[6][9] If the protein is a multimer, it's important to decide whether to use the entire complex or a single monomer for the docking study.[6]

  • Addition of Hydrogens and Charge Assignment: Similar to the ligand, polar hydrogens are added to the protein, and charges are assigned to its atoms.[8][10]

  • Handling Missing Residues or Loops: Some crystal structures may have missing residues or loops. Depending on their location relative to the binding site, these may need to be modeled using loop modeling software.[8]

  • Defining the Binding Site (Grid Box Generation): The final step in protein preparation is to define the search space for the docking algorithm. This is typically done by defining a "grid box" that encompasses the active site of the protein.[3] If the binding site is unknown, a "blind docking" approach can be used where the grid box covers the entire protein surface.[3]

Part 2: The Docking Simulation - Predicting the "Handshake"

With the ligand and protein prepared, the docking simulation can be performed. The choice of docking software is dependent on various factors including the specific research question, computational resources, and user expertise. Popular choices include AutoDock Vina, Glide, and GOLD.[4]

Conceptual Workflow of a Docking Simulation:

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Ligand_Prep Ligand Preparation (Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate) Docking_Sim Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Sim Protein_Prep Protein Preparation (Target Receptor) Protein_Prep->Docking_Sim Pose_Generation Generation of Binding Poses Docking_Sim->Pose_Generation Scoring Scoring & Ranking Pose_Generation->Scoring Post_Docking_Analysis Post-Docking Analysis (Visual Inspection, Interaction Analysis) Scoring->Post_Docking_Analysis

Caption: A generalized workflow for molecular docking studies.

The docking software will then systematically explore different conformations of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate within the defined binding pocket of the target protein. For each generated pose, the scoring function will calculate a binding energy or score.

Part 3: Analysis and Validation of Docking Results - From Data to Insights

The output of a docking simulation is a set of binding poses for the ligand, each with a corresponding binding score. The analysis of these results is a multi-faceted process that requires both quantitative assessment and visual inspection.

Interpreting Docking Scores

The primary quantitative output of a docking run is the binding affinity, often expressed in kcal/mol.[11] A more negative binding energy generally indicates a more favorable binding interaction.[11] It is important to note that these scores are estimations and should be used for relative comparison between different ligands or poses, rather than as absolute measures of binding affinity.[5]

ParameterDescriptionExample Value (Hypothetical)
Binding Affinity (kcal/mol) Estimated free energy of binding. More negative values suggest stronger binding.-8.5
RMSD (Å) Root Mean Square Deviation from a reference conformation (if available). Lower values indicate a better match.1.2
Visual Inspection of Binding Poses

Visual inspection of the top-ranked poses using molecular visualization software like PyMOL or Chimera is a critical step.[11][12] This allows the researcher to:

  • Assess the plausibility of the binding mode: Does the ligand fit well within the binding pocket? Are there any steric clashes?

  • Identify key interactions: Look for hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein residues.[11]

Post-Docking Analysis: Building Confidence in the Results

To increase the confidence in the docking results, several post-docking analysis and validation steps can be performed.

Workflow for Post-Docking Validation:

post_docking_validation Top_Poses Top Ranked Docking Poses Redocking Redocking of a Known Ligand Top_Poses->Redocking Control MD_Simulation Molecular Dynamics (MD) Simulation Top_Poses->MD_Simulation Stability Assessment MM_PBSA_GBSA MM/PBSA or MM/GBSA Calculations MD_Simulation->MM_PBSA_GBSA Refined Energy Calculation Experimental_Validation Experimental Validation (e.g., in vitro assays) MM_PBSA_GBSA->Experimental_Validation Hypothesis Testing

Caption: A workflow for the validation of molecular docking results.

  • Redocking: A common validation technique is to first remove the native ligand from a co-crystallized protein structure and then dock it back into the binding site.[13] A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically less than 2.0 Å.[13][14]

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the docked ligand-protein complex over time.[15] If the ligand remains stably bound in the predicted pose throughout the simulation, it increases the confidence in the docking result.[15]

  • MM/PBSA and MM/GBSA: Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are methods used to calculate the binding free energy of a ligand-protein complex from a set of snapshots from an MD simulation. These methods can provide a more accurate estimation of binding affinity than the scoring functions used in docking.

Conclusion

Molecular docking is a powerful computational tool that can provide valuable insights into the binding of small molecules like Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate to their protein targets. However, it is essential to approach docking studies with a rigorous and systematic methodology, from meticulous preparation of the ligand and protein to a thorough analysis and validation of the results. When used appropriately, molecular docking can significantly accelerate the drug discovery process by enabling the rational design and prioritization of promising new therapeutic agents.

References

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]

  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking ? Retrieved from [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results ? Retrieved from [Link]

  • Seidel, T., et al. (n.d.). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • BioNome. (2026, March 2). Validating Docking Results with Molecular Dynamics Simulation in India. Retrieved from [Link]

  • Salmaso, V., & Moro, S. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved from [Link]

  • Warren, G. L., et al. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Retrieved from [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]

  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). Retrieved from [Link]

  • Ferreira, L. G., et al. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Retrieved from [Link]

  • Protein Structural Analysis Laboratory - Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

  • ResearchGate. (2016, December 11). What protein pre-processing steps required for docking? and what is best for binding site detection and analysis? Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • YouTube. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]

  • YouTube. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]

  • JSciMed Central. (2017, May 15). Molecular Docking: A Structure-Based Drug Designing Approach. Retrieved from [Link]

  • Wikipedia. (n.d.). Docking (molecular). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Preparation of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate in DMSO for In Vitro Cell-Based Assays

Abstract This document provides a comprehensive protocol and best practices for the solubilization and preparation of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate for use in cell culture applications. Quinolone der...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive protocol and best practices for the solubilization and preparation of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate for use in cell culture applications. Quinolone derivatives are a class of compounds with significant interest in drug discovery, yet their inherent hydrophobicity presents a considerable challenge for in vitro testing. This guide details a robust methodology using Dimethyl Sulfoxide (DMSO) as a vehicle, focusing on the creation of stable, high-concentration stock solutions and their subsequent dilution to non-toxic working concentrations. We address the critical aspects of DMSO-induced cytotoxicity, solution stability, and the implementation of proper vehicle controls to ensure data integrity and experimental reproducibility.

Introduction: The Challenge of Hydrophobic Compounds in Aqueous Systems

Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate belongs to the quinolone family, a scaffold known for a wide range of biological activities. A significant hurdle in evaluating such hydrophobic compounds in vitro is their poor solubility in aqueous cell culture media. Direct addition of the powdered compound to media invariably leads to precipitation, rendering it biologically unavailable and making concentration-dependent studies impossible.

The use of an appropriate solvent is therefore essential. Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic organic solvent capable of dissolving a vast array of nonpolar and polar compounds, making it an indispensable tool in drug discovery and life science research.[1] However, its utility is tempered by its own biological activity and potential for cytotoxicity at higher concentrations.[2][3] This protocol is designed to harness the potent solubilizing power of DMSO while mitigating its undesirable effects on cell health and experimental outcomes.

Causality: The primary goal is to create a highly concentrated stock solution of the compound in 100% DMSO. This strategy allows for the introduction of the compound into the final cell culture volume with a minimal amount of the solvent, thereby keeping the final DMSO concentration below cytotoxic thresholds.

The Role of DMSO: A Balance Between Solubilization and Cytotoxicity

While an excellent solvent, DMSO is not biologically inert. It can permeate cell membranes, and at certain concentrations, it can induce differentiation, inhibit cell proliferation, and even trigger apoptosis.[2][4][5] The sensitivity to DMSO is highly dependent on the cell type and the duration of exposure.[3]

Therefore, it is imperative for each laboratory to determine the maximum tolerable DMSO concentration for their specific cell line and assay duration. As a general guideline, most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxic effects.[2][6] However, concentrations as low as 0.6% have been shown to affect the growth of certain cell lines like HepG2 and MCF-7.[7]

Trustworthiness: A self-validating experimental design must always include a "vehicle control." This control group consists of cells treated with the same final concentration of DMSO as the highest concentration used for the test compound, but without the compound itself.[8] This practice allows researchers to distinguish the effects of the compound from any potential effects of the solvent.

Table 1: Summary of DMSO Cytotoxicity on Various Cell Lines
Cell LineDMSO ConcentrationObserved EffectReference
Caco2/TC7Up to 10%No significant alteration in membrane permeability.[9]
Hep G20.1% - 0.5%Generally considered safe for use as a solvent.[2]
Hep G2>1.25%Strong inhibition of proliferation.[7]
Cultured Astrocytes1% (24h exposure)Decreased cell viability and mitochondrial damage.[5]
Various Cancer Lines0.3125%Minimal cytotoxicity across most lines tested.[3]
General Recommendation< 0.5% Typically does not significantly affect cell viability in most applications.[6][10]

Protocol for Preparation of Stock and Working Solutions

This protocol details the preparation of a 10 mM stock solution. Researchers should adjust the mass of the compound and volume of DMSO accordingly to achieve their desired stock concentration.

Materials and Equipment
  • Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate (powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile, conical-bottom microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile, positive displacement pipettes and tips

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

  • Sterile cell culture medium appropriate for the cell line

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Step-by-Step Methodology: Stock Solution Preparation (10 mM)
  • Equilibrate Reagents: Allow the powdered compound and the vial of DMSO to come to room temperature before opening. This prevents condensation of atmospheric moisture, which can compromise compound stability and DMSO's anhydrous nature.

  • Weigh Compound: In a fume hood or on a dedicated balance, carefully weigh the required mass of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate. For 1 mL of a 10 mM stock solution (assuming a Molecular Weight of ~259.32 g/mol ), this would be 2.59 mg. Place the powder directly into a sterile microcentrifuge tube.

  • Add DMSO: Using a sterile pipette, add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all particulate matter has dissolved.

  • Troubleshooting Insolubility: If the compound does not fully dissolve after vortexing, place the tube in a bath sonicator for 5-10 minutes.[6][11] Gentle warming in a water bath (not exceeding 37-50°C) can also be attempted, but caution must be exercised to avoid compound degradation.[11]

  • Final Inspection: Once dissolved, the stock solution should be a clear, particle-free liquid.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in fresh, sterile microcentrifuge tubes.[6] Store these aliquots at -20°C for short-to-medium term storage (months) or at -80°C for long-term storage (up to a year or more).

Step-by-Step Methodology: Working Solution Preparation

Expertise: The key to preventing precipitation when diluting the DMSO stock into aqueous media is to perform the dilution in a stepwise manner and to mix thoroughly at each stage.[10] Never add a small volume of concentrated stock directly into a large volume of media without immediate and vigorous mixing.

  • Thaw Stock: Remove a single aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To create a 10 µM working solution, first prepare an intermediate dilution. For example, add 2 µL of the 10 mM stock to 198 µL of sterile cell culture medium. This creates a 100 µM intermediate solution in 1% DMSO. Mix thoroughly by pipetting.

  • Prepare Final Working Solution: Add the required volume of the intermediate solution to the final volume of media in your cell culture plate. For instance, to achieve a final concentration of 10 µM in 1 mL of media, you would add 100 µL of the 100 µM intermediate solution to 900 µL of media already in the well. The final DMSO concentration would be 0.1%.

  • Vehicle Control Preparation: To match the 0.1% DMSO in the example above, prepare a vehicle control by adding 1 µL of 100% DMSO to 999 µL of cell culture medium. Add the same volume of this vehicle solution to your control wells as you did the drug solution to your treatment wells.[8]

  • Immediate Use: It is best practice to use freshly prepared working solutions immediately for treating cells.[6]

Experimental Workflow and Best Practices

The following diagram illustrates the complete workflow from receiving the powdered compound to its application in a cell-based assay, including the critical vehicle control arm.

G cluster_prep Stock Solution Preparation cluster_treatment Treatment Arm cluster_control Vehicle Control Arm powder Compound Powder weigh 1. Weigh Compound powder->weigh add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex/Sonicate) add_dmso->dissolve pure_dmso 100% DMSO stock 10 mM Stock Solution dissolve->stock aliquot 4. Aliquot & Store (-20°C / -80°C) stock->aliquot thaw_stock 5. Thaw Aliquot aliquot->thaw_stock dilute 6. Serially Dilute in Culture Medium thaw_stock->dilute working_sol Working Solution (e.g., 10 µM) dilute->working_sol add_to_cells 7. Add to Cells working_sol->add_to_cells dilute_control 6a. Serially Dilute in Culture Medium pure_dmso->dilute_control vehicle_sol Vehicle Control (Matching % DMSO) dilute_control->vehicle_sol add_to_control 7a. Add to Control Cells vehicle_sol->add_to_control

Caption: Workflow for preparing Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate.

Conclusion

The successful use of hydrophobic compounds like Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate in cell-based assays is critically dependent on a meticulous solubilization and dilution protocol. By preparing a high-concentration stock solution in 100% DMSO, storing it properly in single-use aliquots, and performing careful stepwise dilutions into culture medium, researchers can achieve consistent and biologically relevant results. The implementation of a parallel vehicle control is non-negotiable for ensuring that the observed cellular effects are attributable to the compound of interest and not the solvent vehicle. This protocol provides a validated framework to guide researchers in this essential process.

References

  • Evaluation of the Cytotoxicity Effect of Dimethyl Sulfoxide (DMSO) on Caco2/TC7 Colon Tumor Cell Cultures. J-Stage. Available at: [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. Available at: [Link]

  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Corning. Available at: [Link]

  • Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. Available at: [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Center for Biotechnology Information. Available at: [Link]

  • Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. Available at: [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Available at: [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. National Center for Biotechnology Information. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information. Available at: [Link]

  • tert-butyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate. NextSDS. Available at: [Link]

  • How do I make a stock solution of a substance in DMSO?. ResearchGate. Available at: [Link]

  • Freezing Cells in DMSO: Benefits & Process Explained. Strex Cell. Available at: [Link]

  • How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. Available at: [Link]

  • Hi, can anyone tell me how to dissolve a hydrophobic compound..?. ResearchGate. Available at: [Link]

  • How to do proper DMSO control for cell culture drug treatments?. ResearchGate. Available at: [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Center for Biotechnology Information. Available at: [Link]

  • TERT-BUTYL 6-HYDROXY-3,4-DIHYDROQUINOLINE-1(2H)-CARBOXYLATE. NextSDS. Available at: [Link]

  • 2-oxo-1,2-Dihydroquinoline-4-carboxylate. PubChem. Available at: [Link]

  • Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, molecular docking studies and DFT calculations, and antioxidant activity of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives. ResearchGate. Available at: [Link]

  • TERT-BUTYL 2-HYDROXY-3,4-DIHYDROQUINOLINE-1(2H)-CARBOXYLATE. NextSDS. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]

  • 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. ResearchGate. Available at: [Link]

  • Ligand view of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. BRENDA Enzyme Database. Available at: [Link]

  • Process for making 2-hydroxyquinoline-4-carboxylic acids. Google Patents.
  • Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Metal-Free Oxidative C(sp3)-N Coupling by HBr and DMSO: A Novel Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones. Organic Chemistry Portal. Available at: [Link]

  • 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. MDPI. Available at: [Link]

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Application

Application Note: Preparation of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate Stock Solutions for High-Throughput Screening

Introduction & Compound Profiling In modern drug discovery, the integrity of the high-throughput screening (HTS) compound library is the foundational pillar of reliable data generation. False positives and false negative...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Compound Profiling

In modern drug discovery, the integrity of the high-throughput screening (HTS) compound library is the foundational pillar of reliable data generation. False positives and false negatives often stem not from biological assay failure, but from poor compound management—specifically, compound degradation, precipitation, or inaccurate stock concentrations.

This application note details the standardized preparation, quality control, and storage protocols for Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate , a highly functionalized quinoline derivative used as a pharmaceutical building block[1]. Because this compound features a butyl ester moiety and a dihydroquinoline core, it requires strict environmental controls to prevent autohydrolysis and oxidative degradation during long-term storage.

Table 1: Physicochemical Properties & Stock Preparation Parameters

ParameterSpecification
Compound Name Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate
CAS Number 1624261-95-5[1]
Molecular Formula C₁₄H₁₇NO₃[1]
Molecular Weight 247.29 g/mol [1]
Target Stock Concentration 10.0 mM
Mass Required for 10 mL Stock 24.73 mg
Primary Solvent 100% Anhydrous DMSO (HPLC Grade, <0.005% H₂O)
Acoustic Storage Format 384-well or 1536-well Cyclic Olefin Copolymer (COC) plates

Mechanistic Rationale for Solvent and Storage Choices

The Threat of DMSO Hydration

Dimethyl sulfoxide (DMSO) is the gold-standard solvent for HTS libraries due to its universal solvating power. However, DMSO is highly hygroscopic. When exposed to ambient laboratory air (e.g., ~40% relative humidity), small volumes of 100% DMSO can absorb over 6% water by volume within a single hour[2].

For Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate, water ingress is catastrophic for two reasons:

  • Thermodynamic Precipitation: The introduction of water significantly lowers the solubility limit of lipophilic quinoline derivatives, leading to undetectable micro-precipitates. This artificially lowers the active concentration delivered to the assay, causing false negatives[3].

  • Chemical Degradation: The butyl ester group is susceptible to autohydrolysis in the presence of water, converting the compound into its corresponding carboxylic acid, which possesses entirely different pharmacological properties.

Acoustic Dispensing Compatibility

To circumvent the cumulative errors of tip-based serial dilutions (such as compound carryover and plastic adherence), modern HTS relies on Acoustic Droplet Ejection (ADE) technology[4]. ADE uses focused ultrasonic acoustic energy to eject precisely sized nanoliter droplets (e.g., 2.5 nL) directly from the source plate to the destination plate[4]. Because ADE relies on the specific acoustic impedance of the fluid, maintaining 100% anhydrous DMSO is critical; water absorption alters the fluid's acoustic properties, leading to dispensing trajectory errors and volume inaccuracies[2].

Workflow Visualization

To ensure absolute trustworthiness, the preparation of this compound must follow a self-validating system . At every critical juncture, an orthogonal quality check is performed to verify the physical and chemical state of the solution.

Workflow A Dry Powder Receipt (Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate) B Gravimetric Dispensing & Solvation (10 mM in Anhydrous DMSO) A->B C Self-Validation 1: Gravimetric LIMS Reconciliation B->C D High-Throughput QC (UHPLC-UV-ELSD-MS) C->D E Self-Validation 2: Purity >95% & Mass Confirmation D->E F Acoustic Plate Aliquoting (Echo-Qualified COC Plates) E->F Pass Fail Reject / Repurify Batch E->Fail Fail G Self-Validation 3: Acoustic Well Audit (Hydration Check) F->G H Long-Term Storage (-20°C, Argon-Purged Desiccator) G->H

Figure 1: Self-validating HTS compound management and QC workflow.

Self-Validating Experimental Protocols

Phase 1: Gravimetric Dispensing & Solvation
  • Equilibration: Transfer the sealed vial of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate from 4°C storage to a desiccator. Allow it to equilibrate to room temperature for 2 hours to prevent atmospheric condensation on the cold powder.

  • Dispensing: Using an automated powder dispensing balance (e.g., Mettler Toledo Quantos), dispense approximately 24.73 mg of the compound into a barcoded 20 mL amber glass vial.

  • Self-Validation 1 (LIMS Reconciliation): Do not assume the nominal mass. Record the exact dispensed mass into the Laboratory Information Management System (LIMS). The LIMS must dynamically calculate the exact volume of DMSO required to achieve a true 10.00 mM concentration.

  • Solvation: Add the calculated volume of anhydrous, Argon-purged DMSO.

  • Dissolution: Sonicate the vial in a water bath at 25°C for 10–15 minutes. Crucial: Do not exceed 30°C, as excessive thermal energy can trigger degradation of the dihydroquinoline core.

Phase 2: Acoustic Plate Preparation
  • Aliquoting: Using an automated liquid handler, transfer the 10 mM stock into Echo-qualified 384-well Cyclic Olefin Copolymer (COC) plates. COC is chosen over standard polystyrene because it is chemically inert to DMSO and possesses superior acoustic transmission properties.

  • Self-Validation 3 (Acoustic Well Audit): Prior to sealing, process the plate through an acoustic liquid handler (e.g., Beckman Coulter Echo). The instrument's transducer will "ping" the bottom of each well to measure fluid depth and calculate the exact DMSO hydration level based on the speed of sound through the liquid[2]. Any well showing >2% water by volume is flagged and discarded.

  • Storage: Heat-seal the plates with a pierceable foil seal. Store immediately in an automated -20°C compound store purged with dry Argon or Nitrogen gas to halt any further moisture ingress[3].

Quality Control & Analytical Validation

Prior to releasing the stock solution for biological screening, its identity and purity must be confirmed. High-throughput LC-MS utilizing both UV absorbance and Evaporative Light Scattering Detection (ELSD) is the industry standard[5].

Why ELSD? While the quinoline core absorbs UV light strongly, potential degradation products (like aliphatic cleavage fragments) or inorganic salts may lack a chromophore. ELSD acts as a universal detector, ensuring that no hidden impurities artificially inflate the perceived concentration of the active compound[5].

Table 2: UHPLC-UV-ELSD-MS Gradient Protocol

Time (min)% Mobile Phase A (H₂O + 0.1% Formic Acid)% Mobile Phase B (MeCN + 0.1% Formic Acid)Flow Rate (mL/min)
0.09550.8
0.59550.8
2.55950.8
3.05950.8
3.19550.8
4.09550.8
  • Column: Sub-2-μm C18 column (e.g., 30 mm × 2.1 mm i.d.).

  • UV Detection: 214 nm and 254 nm.

  • MS Detection: Electrospray Ionization (ESI) in positive mode.

  • Release Criteria (Self-Validation 2): The batch is only approved if UV/ELSD purity is >95% and the primary MS peak corresponds to the [M+H]⁺ ion of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate (m/z ~248.3).

References

  • In situ DMSO Hydration Measurements of HTS Compound Libraries Combinatorial Chemistry & High Throughput Screening (2005) URL:[Link]

  • Benefits of Acoustic Liquid Handling in Drug Discovery Drug Development and Delivery (2024) URL:[Link]

  • Implementation of high-throughput quality control processs within compound management European Pharmaceutical Review (2011) URL:[Link]

  • Monitoring compound integrity with cytochrome P450 assays and qHTS National Institutes of Health / PMC (2010) URL:[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate Derivatives

Welcome to the Technical Support Center for optimizing the synthesis of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing the synthesis of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of quinoline chemistry. The quinoline scaffold is a cornerstone in medicinal chemistry, but its synthesis can be fraught with challenges, including low yields, competing side reactions, and purification difficulties.

This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanisms and a systematic, question-and-answer approach to troubleshooting common experimental hurdles. As your dedicated application scientist, my goal is to empower you with the technical insights and practical solutions needed to enhance your reaction yields, improve product purity, and accelerate your research and development efforts.

Overview of a Plausible Synthetic Pathway

The synthesis of the target scaffold, a 2-hydroxy-1,2-dihydroquinoline-4-carboxylate, often involves a multi-step process or a one-pot reaction reminiscent of the Doebner or Doebner-von Miller synthesis. A generalized workflow is presented below, which forms the basis for the troubleshooting discussions in this guide. The key steps typically involve the condensation of an aniline with carbonyl compounds, followed by cyclization and subsequent aromatization or isolation of the dihydro intermediate.

G cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_workup Isolation & Purification Aniline Substituted Aniline Condensation Condensation & Michael Addition Aniline->Condensation Carbonyl α,β-Unsaturated Carbonyl (or precursors like aldehyde + pyruvic acid) Carbonyl->Condensation Cyclization Acid-Catalyzed Electrophilic Cyclization Condensation->Cyclization Intermediate Oxidation Oxidation/Dehydrogenation (may be spontaneous or require oxidant) Cyclization->Oxidation Dihydroquinoline Intermediate Neutralization Neutralization Oxidation->Neutralization Crude Product Mixture Extraction Solvent Extraction Neutralization->Extraction Purification Chromatography or Recrystallization Extraction->Purification Final_Product Final Product: Butyl 2-hydroxy-1,2-dihydro- quinoline-4-carboxylate Derivative Purification->Final_Product G Start Problem: Low/No Yield Check_Purity Verify Purity of Starting Materials (NMR, GC-MS) Start->Check_Purity Check_Catalyst Evaluate Catalyst (Type, Loading, Activity) Check_Purity->Check_Catalyst Purity OK Solution_Purity Solution: Purify or Use New Reagents Check_Purity->Solution_Purity Impure Check_Temp Optimize Reaction Temperature Check_Catalyst->Check_Temp Catalyst OK Solution_Catalyst Solution: Screen Lewis/ Brønsted Acids, Check for Moisture Check_Catalyst->Solution_Catalyst Suboptimal Check_Atmosphere Consider Inert Atmosphere Check_Temp->Check_Atmosphere Temp OK Solution_Temp Solution: Run Temperature Gradient Study (e.g., 60-120°C) Check_Temp->Solution_Temp Suboptimal Solution_Atmosphere Solution: Rerun Under Nitrogen or Argon Check_Atmosphere->Solution_Atmosphere Sensitive Reagents

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Significant Tar and Polymer Formation

Question: My reaction mixture becomes a thick, dark, unworkable tar, making product isolation impossible. What is causing this and how can I prevent it?

Answer: Tar formation is arguably the most common and frustrating issue in reactions like the Doebner-von Miller and Skraup syntheses. [1]It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound . [1][2][3]The highly acidic and often high-temperature conditions are ideal for these unwanted side reactions.

Here are field-proven strategies to mitigate this:

  • Slow Reagent Addition: Instead of combining all reactants at once, add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline. [1]This keeps the instantaneous concentration of the polymerizable species low.

  • Use a Biphasic System: This is a highly effective modern approach. By running the reaction in a two-phase system (e.g., an aqueous acid layer and an organic solvent like toluene), the α,β-unsaturated carbonyl is sequestered in the organic phase. [2][3]This limits its exposure to the strong acid, drastically reducing polymerization and often leading to a significant increase in the yield of the desired quinoline product. [2][3]3. Moderating Agents: In vigorous reactions like the Skraup synthesis, moderating agents such as ferrous sulfate (FeSO₄) can be used. [3][4]These agents help to control the exothermic nature of the reaction, preventing localized hotspots that accelerate tar formation. [3][4]4. Temperature Control: As mentioned previously, avoid excessive temperatures. [1]Maintain the lowest possible temperature that still allows for a reasonable reaction rate.

Issue 3: Complex Product Mixture and Regioselectivity Issues

Question: I have successfully formed a product, but my crude NMR indicates a mixture of isomers. How can I improve the selectivity?

Answer: Regioselectivity is a known challenge, particularly when using substituted anilines or unsymmetrical carbonyl compounds. The final structure is determined by the electrophilic aromatic cyclization step.

  • Electronic Effects: The position of cyclization onto the aniline ring is directed by its substituents. Electron-donating groups (e.g., -OCH₃, -CH₃) activate the ortho and para positions and generally lead to higher yields. [4]Electron-withdrawing groups (e.g., -NO₂, -COOH) deactivate the ring, making cyclization more difficult and often resulting in lower yields. [4][5]2. Steric Hindrance: Bulky groups on either the aniline or the carbonyl partner can sterically hinder cyclization at a particular position, favoring the formation of one regioisomer over another.

  • Catalyst Influence: The choice of catalyst can sometimes influence the regiochemical outcome. It is worth screening different Lewis or Brønsted acids to see if selectivity can be improved. [6] Table 1: Effect of Aniline Substituents on Reaction Outcome

Substituent GroupPosition on Aniline RingElectronic EffectExpected Impact on Reaction
Methoxy (-OCH₃)para to -NH₂Strong Electron-DonatingActivates the ring, favors cyclization, generally higher yields. [4]
Methyl (-CH₃)meta to -NH₂Weak Electron-DonatingDirects cyclization to ortho and para positions relative to itself.
Nitro (-NO₂)meta to -NH₂Strong Electron-WithdrawingDeactivates the ring, makes cyclization difficult, leads to lower yields. [4][5]
Chloro (-Cl)para to -NH₂Weak Electron-WithdrawingDeactivates the ring but can still yield products.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between the Doebner reaction and the Doebner-von Miller reaction?

The Doebner reaction specifically synthesizes quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid. [5][7]The Doebner-von Miller reaction is a more general synthesis that uses an aniline and α,β-unsaturated carbonyl compounds to form quinolines, which can result in various substitution patterns. [8][5] Q2: Can this synthesis be made "greener"?

Yes, significant progress has been made in developing more environmentally friendly protocols. This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times, and the application of reusable catalysts like ionic liquids or solid acids. [9][10]Solvent-free conditions, often combined with microwave irradiation, have also proven successful. [6] Q3: My protocol involves an oxidation step. Are there alternatives to harsh traditional oxidants?

In classical syntheses like the Skraup reaction, strong oxidants are used. However, many Doebner-von Miller variations can proceed via aerobic oxidation (using oxygen from the air) or through an internal hydrogen transfer mechanism, making an exogenous oxidant unnecessary. [10][11]For other cases, milder oxidants can be explored to avoid aggressive reaction conditions. [2] Q4: How do I best purify the final Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate product?

Purification typically follows a standard workup procedure. First, after the reaction is complete, the acidic mixture must be carefully neutralized with a base (e.g., NaOH, NaHCO₃) to precipitate the crude product or prepare it for extraction. [1]The product can then be extracted into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). [1]The final purification is most commonly achieved by:

  • Column Chromatography: Using a silica gel stationary phase with a gradient of solvents like hexane/ethyl acetate.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or mixtures with water) can yield highly pure material. [12]

Appendix: General Experimental Protocol

Disclaimer: This is a representative protocol and must be adapted based on the specific substrates and safety guidelines of your institution. Perform all work in a well-ventilated fume hood.

Synthesis of a Butyl 2-oxo-1,2-dihydroquinoline-4-carboxylate Derivative

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aniline (1.0 eq) and a suitable solvent (e.g., ethanol or a biphasic water/toluene system).

  • Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.1-0.2 eq, or ZnCl₂, 0.5 eq).

  • Reagent Addition: Begin heating the mixture to the desired temperature (e.g., 80-100 °C). Slowly add a mixture of the appropriate aldehyde (1.1 eq) and butyl pyruvate (1.1 eq) dropwise over 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to stir at reflux for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed. [13]5. Workup: Cool the reaction mixture to room temperature. If using an organic solvent, remove it under reduced pressure. Dilute the residue with water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel or by recrystallization to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

References

  • Benchchem. "Troubleshooting low yield in Friedländer quinoline synthesis." Accessed March 24, 2026.
  • Benchchem. "Troubleshooting low yield in Skraup synthesis of quinoline precursors." Accessed March 24, 2026.
  • Benchchem.
  • Wikipedia. "Doebner–Miller reaction." Accessed March 24, 2026.
  • Benchchem.
  • Benchchem. "optimizing reaction time and temperature for quinoline synthesis." Accessed March 24, 2026.
  • Benchchem. "byproduct formation in the Doebner-von Miller reaction." Accessed March 24, 2026.
  • Benchchem.
  • Benchchem. "Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis." Accessed March 24, 2026.
  • SynArchive. "Doebner-Miller Reaction." Accessed March 24, 2026.
  • SciSpace. "Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents." Accessed March 24, 2026.
  • PMC. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Accessed March 24, 2026.
  • ResearchGate. "What is the complete procedure for Doebner-von miller reaction ?" Accessed March 24, 2026.
  • Taylor & Francis Online. "A review on synthetic investigation for quinoline- recent green approaches." Accessed March 24, 2026.
  • MDPI. "Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity." Accessed March 24, 2026.
  • Frontiers. "Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis." Accessed March 24, 2026.
  • IIP Series. "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW." Accessed March 24, 2026.
  • MDPI. "Recent Advances in Metal-Free Quinoline Synthesis." Accessed March 24, 2026.

Sources

Optimization

Preventing oxidation of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate in buffer solutions

Prepared by: Senior Application Scientist, Advanced Chemical Formulations This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Butyl 2-hydroxy-1,2-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Chemical Formulations

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate. Users frequently encounter stability issues with this molecule in aqueous buffer solutions, primarily due to its susceptibility to oxidation. This document offers troubleshooting advice, preventative protocols, and a mechanistic overview to ensure experimental reproducibility and integrity.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues observed during the handling and use of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate in solution.

Q1: My solution of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate is turning yellow or brown. What is happening?

A: This color change is a classic indicator of oxidative degradation. The 1,2-dihydroquinoline core of your compound is susceptible to oxidation, which converts it into a more stable, conjugated quinolin-2(1H)-one derivative.[1][2] This new structure extends the chromophore of the molecule, causing it to absorb light in the visible spectrum, resulting in the observed yellow/brown coloration. This is not merely a cosmetic issue; it signifies that your active compound is degrading, which will compromise the accuracy and reproducibility of your experimental results.[3]

Q2: What specific factors are accelerating the degradation of my compound?

A: Several environmental factors can initiate or accelerate the oxidation cascade. The primary culprits in a typical laboratory setting are dissolved oxygen, trace metal ion contamination, non-optimal pH, and exposure to light.[3][4]

  • Dissolved Oxygen: Atmospheric oxygen readily dissolves in aqueous buffers and is the primary oxidizing agent.[5][6]

  • Trace Metal Ions: Transition metals like iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), often present as trace impurities in buffers and reagents, are potent catalysts of oxidation. They facilitate the generation of reactive oxygen species (ROS) from dissolved oxygen, which aggressively attack the dihydroquinoline ring.[7][8][9]

  • pH: The stability of quinoline derivatives is highly pH-dependent.[3] While the optimal pH for this specific molecule requires empirical testing, solutions at highly acidic or basic pH can accelerate degradation.[4][10] For many heterocyclic compounds, a pH range of 7.0-8.0 is a reasonable starting point for optimization.[11]

  • Light Exposure: Many quinoline-based compounds are photosensitive.[3] Exposure to ambient laboratory light, particularly in the UV spectrum, can provide the energy needed to initiate oxidative reactions.

Q3: I am observing inconsistent results in my bioassays. Could this be related to compound stability?

A: Absolutely. A loss of compound potency and inconsistent results are hallmark signs of degradation.[3] If the concentration of the active Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate is decreasing over the course of your experiment due to oxidation, the observed biological effect will be diminished and variable. It is crucial to validate the stability of your compound under your specific experimental conditions (e.g., buffer composition, temperature, duration of experiment) to ensure reliable data.

Part 2: Understanding and Preventing Oxidation

Proactive measures are essential for maintaining the integrity of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate solutions.

The Mechanism: From Dihydroquinoline to Quinolin-2-one

The core issue is the thermodynamic driving force to aromatize the dihydroquinoline ring. The 1,2-dihydroquinoline structure is an intermediate in the synthesis of more stable quinolines.[12] Oxidation removes two hydrogen atoms, resulting in a fully aromatic and highly stable quinolin-2(1H)-one system. This process is often irreversible and is catalyzed by the factors discussed previously.

OxidationMechanism cluster_0 Initial State cluster_1 Oxidative Catalysts cluster_2 Final State BHDQ Butyl 2-hydroxy- 1,2-dihydroquinoline-4-carboxylate (Unstable) Oxidized Butyl 2-oxo-1,2-dihydroquinoline- 4-carboxylate (Quinolin-2-one) (Stable, Colored) BHDQ->Oxidized Oxidation (Aromatization) Catalysts Dissolved O₂ Trace Metal Ions (Fe²⁺, Cu²⁺) Light (hν) Non-optimal pH Catalysts->BHDQ Accelerate

Caption: Proposed oxidation pathway for the compound.

A Multi-pronged Strategy for Stabilization

A robust stabilization strategy involves simultaneously addressing all major degradation factors. Relying on a single method is often insufficient.

FactorPrimary RiskRecommended Prevention Strategy
Dissolved Oxygen Direct oxidation of the dihydroquinoline ring.Prepare buffers with deoxygenated water (e.g., by boiling and cooling under an inert gas, or by sparging with argon/nitrogen for 30-60 min).[4]
Trace Metal Ions Catalysis of ROS formation (Fenton/Haber-Weiss reactions).[13]Add a chelating agent such as EDTA (final concentration 10-100 µM) to the buffer to sequester metal ions.[7]
Light Photolytic initiation of oxidation.[3]Prepare and store solutions in amber glass vials or wrap containers in aluminum foil to protect from light.
Temperature Increased rate of chemical degradation.[3]Prepare stock solutions fresh when possible. For storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4]
pH Acid/base-catalyzed degradation.Use a high-quality buffer system (e.g., HEPES, MOPS, phosphate) to maintain a stable pH. Empirically determine the optimal pH for stability.[14]

Table 1: Summary of factors accelerating oxidation and corresponding prevention strategies.

The Role of Antioxidants and Chelators

For experiments requiring prolonged stability, the addition of chemical stabilizers is highly recommended.

Stabilizer TypeExample(s)Recommended Starting ConcentrationMechanism of Action
Chelating Agent Ethylenediaminetetraacetic acid (EDTA), Disodium Salt10 - 100 µMBinds and inactivates catalytic transition metal ions (Fe, Cu), preventing them from generating ROS.[7][15] Considered a secondary antioxidant.[13]
Radical Scavenger (Hindered Phenol) Butylated Hydroxytoluene (BHT), Trolox (a water-soluble Vitamin E analog)1 - 10 µMDonates a hydrogen atom to quench free radicals, terminating the oxidative chain reaction. The resulting antioxidant radical is stable and non-propagating.[16]
Reducing Agent L-Ascorbic Acid (Vitamin C)50 - 200 µMDirectly reacts with and neutralizes ROS. Can also help regenerate other antioxidants. Note: Can act as a pro-oxidant in the presence of free metal ions; use only in combination with a chelator.

Table 2: Recommended stabilizers for use in buffer solutions.

Part 3: Experimental Protocols

This section provides step-by-step workflows for preparing stabilized solutions and assessing compound stability.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol integrates best practices to maximize the stability of your compound in an aqueous buffer.

Workflow start Start: Prepare Buffer deoxygenate 1. Deoxygenate Buffer (Sparge with Ar/N₂ for 30-60 min) start->deoxygenate add_chelator 2. Add Chelator (e.g., EDTA to 100 µM) deoxygenate->add_chelator add_antioxidant 3. Add Antioxidant (Optional) (e.g., BHT to 10 µM) add_chelator->add_antioxidant final_dilution 5. Final Dilution (Spike compound stock into stabilized buffer) add_antioxidant->final_dilution dissolve_compound 4. Prepare Compound Stock (Dissolve solid in minimal DMSO/EtOH) dissolve_compound->final_dilution store 6. Store Properly (Aliquot, purge with Ar/N₂, freeze at -80°C) final_dilution->store finish End: Ready for Use store->finish

Caption: Workflow for preparing a stabilized compound solution.

Methodology:

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., 50 mM Phosphate, pH 7.4) using high-purity water.

  • Deoxygenation: Transfer the buffer to a glass container and sparge with an inert gas (argon or nitrogen) for 30-60 minutes to remove dissolved oxygen.

  • Add Chelator: To the deoxygenated buffer, add a stock solution of EDTA to achieve a final concentration of 10-100 µM. Mix gently.

  • Add Antioxidant (Optional): For maximum stability, add a compatible antioxidant from Table 2. Ensure it is fully dissolved.

  • Prepare Compound Concentrate: Weigh the solid Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate and dissolve it in a minimal volume of a compatible organic solvent (e.g., DMSO, Ethanol).

  • Final Dilution: While gently stirring the stabilized buffer, add the required volume of the compound concentrate to reach your final working concentration.

  • Storage: Use the solution immediately. If storage is required, dispense into amber glass vials, purge the headspace with inert gas, seal tightly, and store at -80°C.

Protocol 2: HPLC-Based Stability Assessment

A stability-indicating HPLC method is essential for quantitatively monitoring the degradation of your compound over time.

Objective: To separate the parent compound from its degradation products and quantify its concentration.

Methodology:

  • Column Selection: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point.

  • Mobile Phase: Develop a gradient method using:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Example Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Detection: Use a UV detector set at a wavelength that provides a strong signal for the parent compound (determine this by running a UV scan of a fresh sample). Monitor multiple wavelengths if possible.

  • Sample Analysis:

    • Prepare your compound in the buffer system to be tested (with and without stabilizers).

    • Inject a sample immediately after preparation (t=0).

    • Store the solution under your experimental conditions (e.g., 37°C incubator).

    • Inject samples at subsequent time points (e.g., 1, 4, 8, 24 hours).

  • Data Analysis: Calculate the peak area of the parent compound at each time point. A decrease in the parent peak area, often accompanied by the appearance of new peaks (degradation products), indicates instability. Plot the percentage of the parent compound remaining versus time.

References
  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate. Available at: [Link]

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). Antioxidants, 11(1), 125. Available at: [Link]

  • Schwarz, G., Bauder, R., Speer, M., Rommel, T. O., & Lingens, F. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological chemistry Hoppe-Seyler, 370(11), 1183–1189. Available at: [Link]

  • Schwarz, G., Senghas, E., Erben, A., Schäfer, B., Lingens, F., & Höke, H. (1990). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. Biological chemistry Hoppe-Seyler, 371(11), 1183-9. Available at: [Link]

  • Ciaffoni, L., et al. (2012). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry, 8, 1548-1555. Available at: [Link]

  • Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. (2011). Current Organic Chemistry, 15(22), 3909-3933. Available at: [Link]

  • Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. Bentham Science. Available at: [Link]

  • He, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4165. Available at: [Link]

  • Dissolved Oxygen. Florida Department of Environmental Protection. Available at: [Link]

  • McCarthy, C., & Decker, E. (2022). Metal Chelators as Antioxidants. AOCS. Available at: [Link]

  • Kontoghiorghes, G. J., & Kontoghiorghe, C. N. (2020). Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases. International journal of molecular sciences, 21(21), 8049. Available at: [Link]

  • 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. ResearchGate. Available at: [Link]

  • Eiserich, J. P., & Shibamoto, T. (2002). Antioxidative activity of heterocyclic compounds found in coffee volatiles produced by Maillard reaction. Journal of agricultural and food chemistry, 50(22), 6463–6469. Available at: [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). JSciMed Central. Available at: [Link]

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). MDPI. Available at: [Link]

  • Reduction and oxidation of dihydroquinolines. ResearchGate. Available at: [Link]

  • Dissolved Oxygen: Importance, Measurement, and Applications. Winsen Sensors. Available at: [Link]

  • Iron Autoxidation and Free Radical Generation: Effects of Buffers, Ligands, and Chelators. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2022). Saturated Dissolved Oxygen Concentration in in situ Fragmentation Bioleaching of Copper Sulfide Ores. Frontiers in Microbiology, 13, 861966. Available at: [Link]

  • Wang, J., et al. (2022). Saturated Dissolved Oxygen Concentration in in situ Fragmentation Bioleaching of Copper Sulfide Ores. Frontiers in Microbiology, 13. Available at: [Link]

  • Gunturu, S. K., et al. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry, 84(13), 8821–8828. Available at: [Link]

  • Dissolved oxygen in water systems. Heation AB. Available at: [Link]

  • Antioxidants for the Prevention and Treatment of Non-communicable Diseases. (2022). Pharmacognosy Communications, 12(2), 65-74. Available at: [Link]

  • Improving synthetic hindered phenol antioxidants: learning from vitamin E. Phantom Plastics. Available at: [Link]

  • Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate. (2021). IUCrData, 6(8). Available at: [Link]

  • Crystal structure and DFT study of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. ResearchGate. Available at: [Link]

  • Nemzer, B. V., & Dickson, A. G. (2005). The stability and reproducibility of Tris buffers in synthetic seawater. Marine Chemistry, 96(3-4), 237-242. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate

Welcome to the technical support center dedicated to the chromatographic purification of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate and its related impurities. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chromatographic purification of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate and its related impurities. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this valuable heterocyclic scaffold. As intermediates in pharmaceutical development, the purity of quinoline derivatives is paramount, directly impacting downstream synthetic steps, biological assay results, and ultimately, the safety and efficacy of potential drug candidates.

This resource synthesizes established chromatographic principles with field-proven insights to help you navigate common purification hurdles. We will explore the root causes of typical issues and provide robust, actionable solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should anticipate when purifying Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate?

A1: The impurity profile is heavily dependent on the synthetic route. Assuming a Conrad-Limpach or a related synthesis, which involves the condensation of an aniline with a β-ketoester, you should be prepared for several classes of impurities.[1][2]

Table 1: Potential Impurities and Their Chromatographic Characteristics

Impurity ClassSpecific ExamplesExpected Chromatographic Behavior (Normal Phase)
Unreacted Starting Materials Aniline, Butyl acetoacetateAniline is moderately polar; β-ketoesters are typically less polar than the final product.
Isomeric Byproducts Butyl 4-hydroxyquinoline-2-carboxylateThe aromatic 4-hydroxyquinoline isomer is often more polar and may exhibit different UV absorbance than the dihydro product.[3]
Cyclization Intermediates Schiff base/enamine intermediatesThese are typically less polar than the cyclized product and may be unstable on silica gel.[1]
Degradation Products Oxidized quinoline species, Hydrolyzed carboxylic acidOxidation often leads to highly colored, more polar impurities.[4][5] The free carboxylic acid will be significantly more polar.
Residual Synthesis Solvents Dowtherm A, Mineral Oil, DMFThese are high-boiling and can be difficult to remove without chromatography, often appearing as baseline artifacts or co-eluting with non-polar compounds.[6][7]
Q2: Why do my quinoline compounds consistently show peak tailing in Reverse-Phase HPLC?

A2: This is the most common issue when analyzing nitrogen-containing heterocycles like quinolines. Peak tailing is primarily caused by secondary interactions between the basic nitrogen atom of your compound and acidic silanol (-Si-OH) groups present on the surface of silica-based stationary phases (e.g., C18).[8][9] These interactions create a secondary, non-ideal retention mechanism that broadens the peak asymmetrically.

Key Causes and Solutions:

  • Silanol Interactions: At mid-range pH values (e.g., pH 4-7), residual silanols on the silica surface can be ionized (-Si-O⁻), acting as strong cation-exchange sites that interact with the protonated quinoline, causing tailing.[8][10]

  • Mobile Phase pH: The degree of ionization for both your compound and the silanol groups is pH-dependent.[11] Operating at a low pH (e.g., pH ≤ 3) protonates your basic analyte but suppresses the ionization of the silanol groups, minimizing the unwanted ionic interaction.[9]

  • Insufficient Buffering: A buffer's job is to maintain a constant pH and ionization state for the analyte. If the buffer concentration is too low, it may not be sufficient to control the micro-environment on the silica surface, leading to tailing.[8]

Q3: My purified compound fractions are colorless initially but turn yellow or brown over time. What is causing this instability?

A3: The discoloration of quinoline derivatives is a classic sign of degradation, often through oxidation or photodegradation.[4][5] The quinoline nucleus can be susceptible to air oxidation, and many derivatives are photosensitive, degrading upon exposure to ambient or UV light.[5] This is particularly problematic when residual solvents are present. To mitigate this, always handle purified fractions promptly, evaporate solvent under reduced pressure at low heat, and store the final compound under an inert atmosphere (Nitrogen or Argon) and protected from light.

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you may encounter during the purification process.

Problem: I have very poor resolution between my target compound and an impurity in flash chromatography.

Answer: Achieving good resolution requires optimizing the selectivity of your chromatographic system. When two compounds co-elute or have very similar Rf values on a TLC plate, several strategies can be employed.

  • Optimize the Solvent System: The choice of eluent is critical. If you are using a standard system like Ethyl Acetate/Hexane, changing the nature of the polar modifier can dramatically alter selectivity.[12]

    • Try a Different Solvent: Replace Ethyl Acetate with Diethyl Ether or Dichloromethane (DCM). A rule of thumb is that a compound with an Rf of 0.5 in 10% Ethyl Acetate/Hexane will have a similar Rf in about 20% Ether/Hexane.[12]

    • Introduce a Third Solvent: Adding a small amount of a third solvent, like methanol (not exceeding 10% to avoid dissolving silica) or a trace of triethylamine (TEA) for basic compounds, can significantly improve separation.[12][13]

  • Decrease the Polarity (Increase Retention): Better separation is often achieved when compounds are retained more strongly on the column. Aim for a TLC Rf value for your target compound between 0.2 and 0.3 for preparative flash chromatography.[14][15] This increases the interaction time with the stationary phase, allowing for better separation.

  • Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase.

    • Alumina (Basic or Neutral): For basic compounds like quinolines, alumina can sometimes offer better peak shape and different selectivity compared to silica.[16]

    • Reverse-Phase (C18): If the impurities are significantly different in polarity, reverse-phase flash chromatography can provide an orthogonal separation mechanism. In this mode, non-polar compounds are retained more strongly.[16]

Problem: My compound appears to be decomposing on the silica gel column.

Answer: Decomposition on silica is a known issue for sensitive compounds, including certain quinoline derivatives.[17] Silica gel is acidic and can catalyze degradation, especially for compounds that are unstable in acidic conditions.

  • Deactivate the Silica: Before running the column, you can neutralize the acidic sites on the silica.

    • Amine Wash: Pre-eluting the packed column with your starting mobile phase containing 0.5-1% triethylamine (TEA) or ammonia in methanol can passivate the silica surface.[14]

    • Use Pre-treated Silica: Commercially available deactivated silica or florisil can be effective alternatives.[17]

  • Work Quickly: Minimize the time your compound spends on the column. Use a slightly more polar solvent system than what TLC suggests to speed up elution, and apply positive pressure (flash chromatography) rather than relying on gravity.[14]

  • Dry Loading with Celite: If your compound is loaded in a solvent like DCM, which can generate HCl over time, consider dry loading. Dissolve the crude material, adsorb it onto an inert support like Celite, evaporate the solvent completely, and load the resulting free-flowing powder onto the column.[15]

Problem: My HPLC backpressure is excessively high after several injections.

Answer: High backpressure is usually caused by a blockage somewhere in the system, most often at the head of the guard or analytical column.

  • Sample Precipitation: Your compound may be precipitating on the column frit upon injection, especially if the sample solvent is much stronger or has a different pH than the mobile phase.[18] Solution: Always dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.

  • Buffer Precipitation: If you are using a buffered mobile phase with a high percentage of organic solvent (e.g., acetonitrile), the buffer salts can precipitate and clog the system. Solution: Ensure your buffer is soluble in the highest organic concentration used in your gradient. Perform a "bottle test" by mixing your aqueous buffer with the organic solvent at the final ratio to check for precipitation.

  • Particulate Matter: Unfiltered samples or mobile phases can introduce particulates that clog the column. Solution: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection and filter all aqueous mobile phase components.

A systematic column cleaning protocol is essential for restoring performance.

Experimental Protocols & Workflows

Protocol 1: Step-by-Step Preparative Flash Chromatography

This protocol outlines a standard approach for purifying grams of crude Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate.

  • Method Development (TLC):

    • Develop a solvent system using Thin Layer Chromatography (TLC). A good starting point is 20-40% Ethyl Acetate in Hexane.[12]

    • Adjust the polarity until the target compound has an Rf value of approximately 0.2-0.3.[15] Ensure there is visible separation from major impurities.

    • Visualize spots using a UV lamp (254 nm and/or 365 nm).

  • Column Packing:

    • Select a column size appropriate for your sample amount. A common rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude sample by weight, depending on separation difficulty.[14]

    • Dry pack the column with silica gel (230-400 mesh is standard for flash chromatography).[15]

    • Gently tap the column to ensure a well-packed bed, then add a thin layer of sand on top.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of a strong solvent (like DCM or Ethyl Acetate).

    • Dry Loading (Recommended): Dissolve the crude material in a volatile solvent, add silica gel (2-3 times the weight of your crude), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[19]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and apply positive pressure (using compressed air or a pump) to begin elution.

    • Collect fractions in test tubes or vials. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate for analysis.

    • You can run an isocratic elution (constant solvent mixture) or a step-gradient, where the polarity of the mobile phase is increased incrementally to elute more polar compounds.[15]

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Workflow Visualization

The following diagram illustrates the general workflow for the purification and analysis of your target compound.

G cluster_prep Purification Stage cluster_analysis Analysis Stage A Crude Synthetic Product B TLC Method Development (Target Rf ~0.25) A->B Dissolve small amount C Preparative Flash Chromatography B->C Scale up solvent system D Fraction Collection C->D Elute with mobile phase E TLC Analysis of Fractions D->E Spot fractions on plate F Pool Pure Fractions E->F Identify pure fractions G Solvent Evaporation F->G Combine in flask H Analytical RP-HPLC (Purity Check >95%) G->H Obtain solid/oil I Pure Compound H->I Confirm purity

Caption: General workflow from crude product to final purity analysis.

Troubleshooting Peak Tailing in HPLC

Use this decision tree to diagnose and solve issues with peak asymmetry.

G Start Observe Peak Tailing (Tf > 1.2) CheckpH Is Mobile Phase pH < 3? Start->CheckpH LowerpH Action: Lower pH to 2.5-3.0 with Formic or Phosphoric Acid CheckpH->LowerpH No CheckColumn Are you using a modern, high-purity, end-capped column? CheckpH->CheckColumn Yes Success Peak Shape Improved LowerpH->Success SwitchColumn Action: Switch to a column specifically designed for bases CheckColumn->SwitchColumn No AddAdditive Action: Add an amine additive (e.g., 0.1% TEA) to mobile phase CheckColumn->AddAdditive Yes, but tailing persists CheckSample Is sample solvent stronger than the mobile phase? CheckColumn->CheckSample Yes, peak shape is still poor SwitchColumn->Success AddAdditive->Success ChangeSolvent Action: Re-dissolve sample in mobile phase CheckSample->ChangeSolvent Yes CheckSample->Success No, problem solved ChangeSolvent->Success

Caption: Decision tree for troubleshooting HPLC peak tailing.

References
  • SIELC. (n.d.). Separation of Quinoline-4-carboxylic acid on Newcrom R1 HPLC column.
  • Głód, B. K., & Staroń, M. (2007). Effect of Chromatographic Conditions on Separation and System Efficiency in HPTLC of Selected Quinoline Standards on Cyanopropyl Stationary Phases. Acta Chromatographica, 19, 55. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Unknown. (n.d.). SOP: FLASH CHROMATOGRAPHY.
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Ahmad, I., et al. (2021). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. Retrieved from [Link]

  • Reddit User. (2025, April 8). Purification of Quinoline-3,4-diones. r/Chempros - Reddit.
  • YMC. (n.d.). HPLC Troubleshooting.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • BenchChem. (2025). Technical Support Center: Conrad-Limpach Synthesis of Quinolines.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles.
  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Anupama Swathi, Ch., et al. (2021). An Overview On Flash Chromatography. Indo American Journal of Pharmaceutical Sciences, 08(04). Retrieved from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Chempedia.
  • Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. Retrieved from [Link]

  • Unknown. (2022). RP-HPLC analytical method development and validation for newly synthesized n-{[6-methoxy-2-(morpholin-4-yl) quinolin-3-yl]methyl}-4h-1,2,4-triazol-4-amine. World Journal of Current Medical and Pharmaceutical Research.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Jones, R. C., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Organic Preparations and Procedures International, 41(4), 332-337. Retrieved from [Link]

  • Wang, C., et al. (2009). pH‐Regulated Asymmetric Transfer Hydrogenation of Quinolines in Water. Angewandte Chemie International Edition, 48(35), 6524-6528. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • R Discovery. (2014, January 1). Conrad–Limpach reaction.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Wang, Z. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. Retrieved from [Link]

  • Hayani, Z., et al. (2021). Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 841-848. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Baseline Noise in the Analysis of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically tailored to address the challenges, particularly baseline noise, that researchers, scientists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically tailored to address the challenges, particularly baseline noise, that researchers, scientists, and drug development professionals may encounter when working with Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate and related quinoline derivatives. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to diagnose and resolve issues effectively.

Part 1: Foundational Concepts & Quick Troubleshooting

Baseline disturbances in HPLC are rarely random; they are symptoms of underlying issues within the system, the mobile phase, or the sample itself. A stable, flat baseline is the foundation of accurate quantification.[1] Deviations can manifest as high-frequency noise (rapid fluctuations) or low-frequency drift (gradual changes).[2] Understanding the type of noise is the first step in effective troubleshooting.

Table 1: Common Baseline Noise Issues & Initial Checks
Symptom Probable Cause(s) Quick Solution(s)
Regular, Pulsating Noise (Cyclic) Pump-related issues (air bubbles, faulty check valves, worn seals), inadequate mobile phase mixing.[1][3]1. Purge the pump to remove air bubbles.[4] 2. Ensure proper mobile phase degassing.[5] 3. Check for leaks in the pump head.[5]
Irregular, High-Frequency Noise (Spikes) Air bubbles in the detector, electrical interference, contaminated flow cell, failing detector lamp.[3][6]1. Flush the detector flow cell with a strong solvent like methanol or isopropanol.[7] 2. Ensure the detector outlet tubing provides sufficient backpressure to prevent outgassing.[7] 3. Check the detector lamp's age and energy output.[3]
Baseline Drift (Gradual Rise or Fall) Insufficient column equilibration, temperature fluctuations, mobile phase contamination or degradation, strongly retained compounds eluting.[3][4]1. Allow for adequate column equilibration time (at least 10-20 column volumes).[7] 2. Use a column oven to maintain a stable temperature.[4] 3. Prepare fresh mobile phase daily.[7]
Broad, "Wavy" Baseline Poor mobile phase mixing, contaminated mobile phase, or a dirty column.[8][9]1. If preparing mobile phase online, ensure the mixer is functioning correctly. For manual mixing, ensure thoroughness.[3] 2. Filter all mobile phase components.[3] 3. Perform a column wash procedure.

Part 2: Systematic Troubleshooting Guide (FAQs)

A systematic approach is crucial for efficiently identifying the root cause of baseline noise. The following sections are structured to guide you through a logical troubleshooting process, starting from the mobile phase and moving through the HPLC system.

Section A: Mobile Phase Integrity

The mobile phase is a common source of baseline issues. Its purity, preparation, and handling are critical for stable operation.[10][11]

Q1: I'm seeing a noisy baseline, especially during a gradient run. Could my mobile phase be the problem?

A1: Absolutely. Gradient elution can amplify baseline noise caused by impurities in the mobile phase solvents.[12] As the solvent composition changes, the concentration of any contaminants reaching the detector also changes, leading to a rising or noisy baseline.

Causality & Actionable Insights:

  • Solvent Purity: Always use HPLC-grade or LC-MS-grade solvents and reagents. Lower-grade solvents can contain UV-absorbing impurities that contribute to baseline noise.[7][11]

  • Water Quality: Use high-purity water (e.g., Milli-Q, 18.2 MΩ·cm). Water is a common source of microbial and organic contamination.[8]

  • Fresh Preparation: Prepare mobile phases fresh daily, especially aqueous buffers which are prone to microbial growth.[10] Never top off old mobile phase with a fresh batch; always replace the entire volume to ensure consistency.[10]

  • Proper Mixing: When mixing solvents, measure each component separately before combining to avoid volume contraction issues, which can alter the final composition.[3] For instance, to prepare a 70:30 acetonitrile:water mobile phase, measure 700 mL of acetonitrile and 300 mL of water separately, then combine them.[3]

Q2: My baseline has regular pulsations that match the pump strokes. What's causing this?

A2: This is a classic sign of dissolved gas in the mobile phase or a pump issue. As the pump piston strokes, pressure changes cause dissolved gases to form microbubbles, which are then detected by the flow cell, resulting in a pulsating baseline.[1][8]

Causality & Actionable Insights:

  • Degassing is Crucial: Inadequate degassing is a primary cause of baseline noise.[5] While sonication is a common method, it is often insufficient as atmospheric gases can redissolve relatively quickly.

    • Recommended Technique: Use an in-line vacuum degasser for the most effective and continuous removal of dissolved gases.[5][8] Helium sparging is also a highly effective alternative.[5]

  • Temperature Effects: Ensure refrigerated mobile phases are allowed to warm to room temperature before use.[11] Cold solvents hold more dissolved gas, which will be released as the mobile phase warms in the HPLC system.

Section B: Pump, Degasser, and Hardware

The hardware components responsible for delivering the mobile phase are frequent culprits when baseline noise appears.

Q3: I've degassed my mobile phase thoroughly, but I still see cyclic noise. What should I check next?

A3: If degassing is ruled out, the issue likely lies with the pump's mechanical components, such as the check valves or piston seals.[8]

Causality & Actionable Insights:

  • Check Valves: Faulty or dirty check valves can cause inconsistent flow and pressure fluctuations, leading to a pulsating baseline.[1][8] They may need to be cleaned (e.g., by sonication in isopropanol) or replaced.

  • Piston Seals: Worn piston seals can lead to leaks and introduce air into the system, causing pressure instability and noise.[1] Most manufacturers recommend replacing pump seals annually as part of preventative maintenance.[8]

  • System Leaks: Check all fittings for signs of leakage. A loose fitting can draw air into the system.[4]

Section C: The Column

The column can be both a source of noise and a victim of upstream problems.

Q4: The baseline noise decreases significantly when I replace the column with a union. What does this indicate?

A4: This strongly suggests the column is the source of the noise. This can be due to contamination or degradation of the stationary phase.[8]

Causality & Actionable Insights:

  • Column Contamination: Strongly retained compounds from previous injections can slowly bleed off the column, causing a drifting or noisy baseline.[13] This is especially common when analyzing complex samples. Using a guard column can help protect the analytical column from contaminants.[14]

  • Stationary Phase Degradation: Operating outside the recommended pH range for the column (typically pH 2-8 for silica-based columns) can cause the silica backbone to dissolve or the bonded phase to be stripped away. This degradation releases material that contributes to baseline noise.

  • Insufficient Equilibration: When changing mobile phases, the column requires sufficient time to equilibrate to the new conditions. Inadequate equilibration can lead to a drifting baseline.[4] Always flush the column with at least 10-20 column volumes of the new mobile phase before starting an analysis.[7]

Section D: The Detector

The detector is the final component in the flow path and is highly sensitive to any upstream instability.

Q5: I'm observing random, sharp spikes in my baseline. What could be the cause?

A5: Sharp, random spikes are often caused by air bubbles passing through the detector's flow cell.[6] They can also be a sign of a failing lamp or electrical issues.

Causality & Actionable Insights:

  • Air Bubbles: Ensure the mobile phase is properly degassed. A back-pressure regulator installed after the detector can also help keep gases dissolved by maintaining pressure in the flow cell.[7]

  • Flow Cell Contamination: The flow cell windows can become contaminated, which scatters light and increases noise.[15] Flushing the cell with a strong solvent is a good first step. For persistent issues, a more rigorous cleaning with a dilute acid (e.g., 1N nitric acid, but never hydrochloric acid) may be necessary, following the manufacturer's protocol.[7]

  • Detector Lamp: An aging detector lamp can lose intensity and become unstable, leading to increased baseline noise.[6][15] Most systems have diagnostics to check the lamp's energy output.

Part 3: Analyte-Specific Considerations for Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate

The chemical properties of your analyte can influence the chromatographic behavior and potential for baseline issues.

Q6: Are there any specific properties of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate I should be aware of?

A6: Yes. As a quinoline derivative, this compound contains a basic nitrogen atom. This has several implications for HPLC analysis.

Causality & Actionable Insights:

  • Peak Tailing: Basic compounds can interact with acidic residual silanol groups on the surface of silica-based C18 columns. This secondary interaction can lead to significant peak tailing.[7]

    • Mitigation: To ensure sharp, symmetrical peaks, it is often necessary to control the pH of the mobile phase. Using a mobile phase with a low pH (e.g., adding 0.1% formic acid or phosphoric acid) will protonate the basic nitrogen, which can reduce interaction with silanols.[13][16] It's generally recommended to keep the mobile phase pH at least 1-2 units away from the analyte's pKa.[1]

  • Analyte Stability: Quinoline compounds can be susceptible to degradation, especially under harsh pH conditions or when exposed to light.[4] Analyte degradation in the vial or on the column can lead to the appearance of ghost peaks or a drifting baseline.

    • Recommendation: It is advisable to perform a forced degradation study (e.g., under acidic, basic, oxidative, and photolytic stress) to understand the stability of your specific compound.[17][18] This will help in identifying potential degradants and developing a stability-indicating method.

  • UV Detection: 2-Hydroxyquinoline derivatives have strong UV absorbance.[10][14] A detection wavelength of around 254 nm is a common starting point for related compounds.[13] It is recommended to measure the UV spectrum of your specific analyte to determine its absorbance maximum (λmax) for optimal sensitivity.[10]

Part 4: Standard Operating Procedures (SOPs)

Following standardized protocols for common tasks minimizes variability and reduces the likelihood of problems.

SOP 1: HPLC Mobile Phase Preparation
  • Solvent Selection: Use only HPLC-grade or higher solvents and reagents.[11] Use purified water with a resistivity of 18.2 MΩ·cm.[8]

  • Measurement: Precisely measure the required volumes of each solvent component separately using graduated cylinders or volumetric flasks.[3]

  • Mixing: Combine the measured solvents in a clean, borosilicate glass container.[9] If adding a buffer salt, ensure it is fully dissolved before adding the organic solvent to prevent precipitation.[10]

  • pH Adjustment (if required): Adjust the pH of the aqueous component before mixing it with the organic solvent.

  • Filtration: Filter the final mobile phase mixture through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter that could clog the system.[3][11]

  • Degassing: Degas the mobile phase thoroughly using an in-line vacuum degasser, helium sparging, or sonication immediately before use.[5][10]

  • Labeling: Clearly label the mobile phase container with its composition, preparation date, and expiration date.[10]

SOP 2: General Purpose Reversed-Phase (C18) Column Cleaning

Routine cleaning can significantly extend column life and maintain performance.[14]

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from entering the flow cell.

  • Initial Flush: Flush the column with your mobile phase, but without any buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:Buffer, flush with 50:50 Acetonitrile:Water). Run 10-20 column volumes.

  • Organic Flush: Flush the column with 100% Acetonitrile for 20 column volumes to remove strongly retained hydrophobic compounds.

  • Intermediate Flush (for highly non-polar contaminants): If you suspect very non-polar contaminants, flush with 100% Isopropanol for 20 column volumes.

  • Re-equilibration: Before storage or next use, flush the column with the mobile phase to be used next (at least 20 column volumes) until the baseline is stable.

  • Storage: For long-term storage, flush the column with an organic solvent like 100% acetonitrile or methanol, and securely cap both ends. Never store a column in a buffered mobile phase.

Part 5: Visual Guides & Workflows

Visual aids can simplify complex troubleshooting processes.

Diagram 1: Systematic Troubleshooting Workflow for HPLC Baseline Noise

HPLC_Troubleshooting cluster_System System Checks Start Baseline Noise Observed Check_Mobile_Phase Step 1: Check Mobile Phase - Freshly prepared? - HPLC Grade? - Degassed? Start->Check_Mobile_Phase Check_Pump Step 2: Check Pump & Hardware - Leaks? - Pressure stable? - Purge pump Check_Mobile_Phase->Check_Pump If noise continues Resolved Problem Resolved Check_Mobile_Phase->Resolved If noise stops Isolate_Column Step 3: Isolate Column - Replace with union - Noise persists? Check_Pump->Isolate_Column If noise continues Check_Pump->Resolved If noise stops Check_Detector Step 4: Check Detector - Flush flow cell - Check lamp energy Isolate_Column->Check_Detector If noise continues with union Isolate_Column->Resolved If noise stops Column_Issue Column is the issue (Contamination/Degradation) Isolate_Column->Column_Issue If noise stops Check_Sample Step 5: Check Sample/Method - Analyte stability? - pH control? Check_Detector->Check_Sample If noise continues Check_Detector->Resolved If noise stops Check_Sample->Resolved Column_Issue->Resolved

Caption: A systematic workflow for diagnosing the source of HPLC baseline noise.

Diagram 2: Effect of Mobile Phase pH on Peak Shape for Basic Analytes

pH_Effect cluster_low_ph Low pH (e.g., pH 3.0) cluster_mid_ph Mid pH (e.g., pH 6.0) Low_pH_Analyte Analyte (BH+) Protonated Low_pH_Result Result Symmetrical Peak Low_pH_Analyte->Low_pH_Result No Interaction Low_pH_Silanol Silanol (Si-OH) Neutral Mid_pH_Analyte Analyte (B) Partially Protonated Mid_pH_Silanol Silanol (Si-O-) Deprotonated Mid_pH_Analyte->Mid_pH_Silanol Ionic Interaction Mid_pH_Result Result Peak Tailing Mid_pH_Silanol->Mid_pH_Result Cause Analyte: Basic Quinoline Derivative Column: Silica-based C18 cluster_low_ph cluster_low_ph cluster_mid_ph cluster_mid_ph

Caption: Impact of mobile phase pH on silanol interactions and peak shape.

References

  • Vertex AI Search. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
  • Reddit. (2023, March 4).
  • BenchChem. (2025). Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.
  • Welch Materials. (2025, April 8).
  • Phenomenex. (2022, November 2). Mobile Phase Prep: Key Tips & Tricks.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • BenchChem. (2025). An In-depth Technical Guide to the Photophysical Properties of 2-Hydroxyquinoline.
  • Phenomenex. (2025, November 5). HPLC Column Maintenance & Care Best Practices.
  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines.
  • Universal Lab Blog. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!.
  • ResearchGate. (2016, March 7). Why am I getting Baseline noise in HPLC?.
  • ALWSCI. (2025, November 27).
  • Element Lab Solutions. (n.d.). HPLC Diagnostic Skills Vol I – Noisy Baselines.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Shimadzu. (2025, April 15). Baseline Disturbance.
  • Waters Knowledge Base. (n.d.). What are some tips for making up my mobile phase? - WKB71854.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Rao, B. M., et al. (2009). A validated stability-indicating HPLC method for the determination of related substances and assay of tolterodine tartarate. International Journal of PharmTech Research, 2(1), 144-150.
  • YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
  • LCGC North America. (2022, August 1).
  • Semantic Scholar. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.

Sources

Troubleshooting

Overcoming crystallization challenges for Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate synthesis

Welcome to the technical support center for the synthesis and crystallization of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and crystallization of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this and similar quinoline derivatives. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in established scientific principles and practical experience.

Troubleshooting Guide: From Oils to Crystalline Solids

This section addresses specific experimental issues you might face during the crystallization of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate.

Question 1: My product has "oiled out" instead of crystallizing. What are the causes and how can I fix this?

Answer: "Oiling out," the separation of a liquid phase from the solution instead of solid crystals, is a common and frustrating problem.[1] It typically occurs when the solute precipitates from the solution at a temperature above its melting point or when the concentration of the solute is too high, leading to a rapid loss of solubility.[1][2] The presence of impurities can also lower the melting point of the mixture, contributing to this phenomenon.[1][2]

Here’s a systematic approach to troubleshoot and resolve oiling out:

  • Re-dissolve and Dilute: The most immediate step is to gently heat the mixture to re-dissolve the oil. Once dissolved, add a small amount of additional hot solvent (10-20% of the original volume) to decrease the supersaturation level.[1][2] This reduces the driving force for precipitation, allowing for a more controlled cooling and crystallization process.

  • Slow Down the Cooling: Rapid cooling is a frequent cause of oiling out.[1] After re-dissolving, allow the solution to cool to room temperature very slowly. You can achieve this by insulating the flask with glass wool or a cloth, or by placing it in a warm water bath that is allowed to cool to ambient temperature over several hours. This provides sufficient time for the molecules to orient themselves into an ordered crystal lattice.

  • Solvent System Re-evaluation: The choice of solvent is critical. A good crystallization solvent should dissolve the compound when hot but have limited solubility when cold.[1] If oiling out persists, your chosen solvent may be too "good" or inappropriate.[1]

    • Single Solvent: Experiment with alternative solvents. For quinoline derivatives, ethanol is often a good starting point.[3]

    • Solvent Pair: A powerful technique is to use a solvent pair.[1] Dissolve your compound in a "good" solvent (e.g., ethyl acetate, acetone) and then slowly add a "poor" solvent or "anti-solvent" (e.g., hexane, heptane) in which the compound is insoluble, until the solution becomes slightly turbid.[4][5] Gentle warming to clarify the solution followed by slow cooling can often yield high-quality crystals.

  • Induce Nucleation at a Higher Temperature: Oiling out can sometimes be prevented by encouraging crystal formation to begin at a temperature above where liquid-liquid phase separation occurs.[6] This can be achieved by:

    • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the slightly cooled solution.[1][6] This provides a template for further crystal growth.

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[1][7] The microscopic imperfections on the glass can serve as nucleation sites.

Question 2: My crystallization has resulted in very fine needles that are difficult to filter and dry. How can I obtain larger, more manageable crystals?

Answer: The formation of fine needles is usually a consequence of rapid crystal growth, often due to a high level of supersaturation.[8] While chemically pure, these crystals can present significant challenges during isolation and downstream processing due to poor filtration characteristics and solvent retention.

To encourage the growth of larger crystals, the rate of crystallization needs to be controlled:

  • Reduce Supersaturation: As with oiling out, a primary cause is excessive supersaturation. After dissolving your compound in the minimum amount of hot solvent, add a small excess of the solvent (5-10%) to slightly reduce the concentration.[7]

  • Slower Cooling Rate: A slower cooling rate is paramount for growing larger crystals.[9] Rapid cooling leads to the rapid formation of many small nuclei, resulting in a large number of small crystals.[8] Insulating the crystallization vessel or using a programmable cooling bath can provide the necessary slow cooling profile.

  • Solvent Influence on Morphology: The solvent system has a profound impact on crystal habit (the external shape of the crystal).[8][10][11] Intermolecular interactions between the solvent and the growing crystal faces can either inhibit or promote growth in specific directions.[10][12] Experimenting with different solvents or solvent mixtures can alter the crystal morphology from needles to more equant (block-like) or prismatic shapes. For instance, a change from a highly polar to a less polar solvent system could favor a different crystal habit.

Table 1: Solvent Properties and Their Potential Impact on Crystal Morphology

Solvent PropertyInfluence on CrystallizationPotential Outcome
Polarity Affects solute-solvent interactions at crystal faces.[8]Can change crystal shape from needles to plates or blocks.[8]
Viscosity Higher viscosity can hinder mass transfer and growth.[9]May lead to smaller crystals.
Boiling Point A higher boiling point allows for a wider temperature range for slow cooling.Can facilitate the growth of larger crystals.

Question 3: No crystals have formed even after the solution has cooled to room temperature and been left standing. What should I do?

Answer: The failure of a compound to crystallize from a solution that is presumed to be supersaturated is a common issue, often related to nucleation barriers or insufficient concentration.[1]

Here are several techniques to induce crystallization:

  • Induce Nucleation:

    • Scratching: As mentioned previously, scratching the inner surface of the flask with a glass rod can create nucleation sites.[7][13]

    • Seed Crystals: Adding a seed crystal of the authentic material is one of the most reliable methods to initiate crystallization.[7][13]

    • Ultrasonication: In some cases, brief exposure to an ultrasonic bath can induce nucleation.[14]

  • Increase Concentration:

    • Slow Evaporation: If the solution is not sufficiently supersaturated, allowing the solvent to evaporate slowly can increase the concentration to the point of crystallization.[1] Cover the flask with perforated parafilm to control the evaporation rate.

    • Reduce Solvent Volume: If you suspect too much solvent was used, you can gently heat the solution to evaporate a portion of the solvent and then attempt to cool it again.[2]

  • Lower the Temperature: If crystals do not form at room temperature, placing the flask in an ice bath or a refrigerator can further decrease the solubility of your compound and promote crystallization.[1] However, be mindful that rapid cooling can lead to the formation of small crystals or the precipitation of impurities.

  • Anti-Solvent Addition: If you are using a single solvent system, the controlled addition of an anti-solvent can be an effective method to induce precipitation.[4] Add the anti-solvent dropwise with stirring until persistent turbidity is observed, then allow the solution to stand.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the crystallization of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate.

Question 4: What are the best solvent systems for the crystallization of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate?

Answer: The ideal solvent system is highly dependent on the specific purity profile of your crude material. However, based on the general properties of quinoline derivatives, here are some recommended starting points:

  • Single Solvents: Alcohols such as ethanol or methanol are often good choices for the recrystallization of quinoline derivatives.[3][15] Acetone and ethyl acetate can also be effective.

  • Solvent/Anti-Solvent Systems:

    • Acetone/Hexane: Dissolve the crude product in a minimal amount of hot acetone and slowly add hexane until the solution becomes cloudy. Reheat to clarify and then cool slowly.

    • Ethyl Acetate/Heptane: Similar to the acetone/hexane system, this combination of a polar and non-polar solvent is often successful.

    • Methanol/Water: For more polar derivatives, dissolving in hot methanol and adding water as the anti-solvent can be a viable option.[16][17]

A systematic solvent screening process is the most effective way to identify the optimal system for your specific compound.

Experimental Protocol: Solvent Screening for Crystallization

  • Place a small amount (10-20 mg) of your crude Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube to the boiling point of the solvent.[13]

  • If the compound dissolves upon heating, it is a potential crystallization solvent. Allow the tube to cool slowly to room temperature and then in an ice bath.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will dissolve the compound when hot and yield a good recovery of crystalline solid upon cooling.[13]

G start Start: Crude Product dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly to room temperature dissolve->cool crystals Crystals form? cool->crystals filter Filter and dry crystals crystals->filter Yes troubleshoot Troubleshoot crystals->troubleshoot No end End: Pure Product filter->end oil Oiling out? troubleshoot->oil reheat Reheat, add more solvent, cool slower oil->reheat Yes induce Induce nucleation (scratch/seed) oil->induce No reheat->cool induce->cool

Caption: Synthesis to Characterization Pathway

Question 7: What is polymorphism and why is it important for my quinoline derivative?

Answer: Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. [18][19][20]These different forms, called polymorphs, have the same chemical composition but different arrangements of the molecules in the crystal lattice. [18]This can lead to significant differences in physical properties, including:

  • Solubility and Dissolution Rate: Different polymorphs can have different solubilities, which directly impacts the bioavailability of a drug. [18][21]* Stability: One polymorph is typically more thermodynamically stable than others under a given set of conditions. [18]A less stable (metastable) form may convert to the more stable form over time, which can affect the shelf-life and performance of a pharmaceutical product.

  • Mechanical Properties: Properties like hardness and tabletability can vary between polymorphs, impacting the manufacturing process. [20] For drug development professionals, understanding and controlling polymorphism is critical. [18][19]The appearance of an unexpected and less soluble polymorph can have serious consequences. [19]Therefore, it is essential to perform a thorough polymorph screen during the development of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate to identify all accessible crystalline forms and select the one with the most desirable properties for further development.

References

  • Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • How It Comes Together. (2025, November 15). How Do Solvents Impact Crystal Morphology In Crystallization? [Video]. YouTube.
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025, February 20).
  • Effect of solvents on the growth morphology of dl-alanine crystals. RSC Publishing. (n.d.).
  • Polymorphism of pharmaceuticals. Oxford Academic. (n.d.).
  • Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology. (2026, March 22).
  • Polymorphism in Pharmaceutical Products. (n.d.).
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025, February 2).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • The Effect of Solvents on the Crystal Morphology of Isosorbide Mononitrate and Its Molecular Mechanisms. PMC. (n.d.).
  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
  • ResearchGate. (2013, January 28). How to crystallize the natural compounds from plant extracts?
  • Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
  • AOCS. (n.d.). Oil Refining.
  • Annual Reviews. (2024, January 2). Recent Advances in Lipid Crystallization in the Food Industry.
  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • University of York. (n.d.). Problems with Recrystallisations.
  • IntechOpen. (2019, January 22). Conventional and Unconventional Crystallization Mechanisms.
  • Guide for crystallization. (n.d.).
  • SOP: CRYSTALLIZATION. (n.d.).
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • ResearchGate. (n.d.). Characterization of crystalline materials by using (a) PXRD (both simulated and experimental) techniques, (b) absorption and PL, and (c) TGA analysis recorded under a nitrogen environment.
  • ACS Publications. (2005, October 28). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development.
  • Acta Scientific. (2022, April 15). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy.
  • PatSnap. (2025, July 3). Measuring Crystallinity in Polymers Using DSC and XRD.
  • Rigaku. (n.d.). Crystal structure analysis from powder X-ray diffraction data using high-temperature attachment for capillaries.
  • International Centre for Diffraction Data. (n.d.). Suggestions for DSC, GVS, and XRD methods for quantitating residual amorphous content in crystalline drug substance.
  • DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. (2018, November 22).
  • Google Patents. (n.d.). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Ester Chain Length on the Binding Affinity of 2-Hydroxyquinoline-4-Carboxylate Analogs

A Guide for Researchers in Drug Discovery and Development In the landscape of modern drug discovery, the quinoline-4-carboxylic acid scaffold has emerged as a privileged structure, forming the backbone of numerous therap...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of modern drug discovery, the quinoline-4-carboxylic acid scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Derivatives of this class have shown promise as inhibitors of critical enzymes such as dihydroorotate dehydrogenase (DHODH), a key player in pyrimidine biosynthesis, making them attractive candidates for anticancer and antimalarial therapies.[1][2] A crucial aspect of optimizing these molecules lies in understanding their structure-activity relationships (SAR), particularly how modifications to the core structure influence their binding affinity to target proteins.

This guide provides a comparative analysis of two closely related analogs: Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate and Ethyl 2-hydroxyquinoline-4-carboxylate. While direct comparative binding affinity data for these specific compounds is not extensively published, this document will extrapolate from established SAR principles for the quinoline-4-carboxylate class to provide a scientifically grounded perspective on their potential differences in target engagement. Furthermore, we will outline a detailed experimental protocol for determining and comparing their binding affinities, offering a practical framework for researchers in the field.

The core chemical structure under consideration is the 2-hydroxyquinoline-4-carboxylate moiety. It's important to note that this structure exists in tautomeric equilibrium with 2-oxo-1,2-dihydroquinoline-4-carboxylate, a form that is frequently observed and plays a role in its biological activity.[4][5] The primary distinction between the two molecules of interest lies in the ester group at the 4-position: a butyl ester versus an ethyl ester. This seemingly minor alteration can have significant implications for the molecule's physicochemical properties and, consequently, its binding affinity.

Structure-Activity Relationship and the Influence of the Ester Group

SAR studies on quinoline carboxylic acid analogs have consistently demonstrated that modifications at the C-4 position are critical for biological activity.[1][2] While the presence of a carboxylic acid or its salt is often considered optimal for forming key interactions within a target's active site, esterification introduces a new set of variables that can modulate binding affinity.[1][2]

The transition from an ethyl to a butyl ester primarily influences the lipophilicity and steric bulk of the molecule. The longer, more flexible butyl chain increases the overall hydrophobicity of the compound. This enhanced lipophilicity can lead to a more favorable interaction with hydrophobic pockets within the binding site of a target protein. If the active site contains a hydrophobic region adjacent to the C-4 position of the quinoline ring, the butyl group may establish stronger van der Waals interactions, thereby increasing the overall binding affinity compared to the smaller ethyl group.

Conversely, the increased steric bulk of the butyl group could also introduce a negative steric clash with the protein, potentially hindering optimal binding and reducing affinity. The flexibility of the butyl chain may allow it to adopt a conformation that avoids such clashes, but this is highly dependent on the specific topology of the binding site.

Therefore, the relative binding affinities of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate and Ethyl 2-hydroxyquinoline-4-carboxylate are contingent on the specific molecular target. For a target with an accommodating hydrophobic pocket near the C-4 position, the butyl analog is likely to exhibit a higher binding affinity. However, for a target with a more sterically constrained active site, the ethyl analog may be favored.

Hypothetical Binding Affinity Data

To illustrate the potential differences in binding affinity, the following table presents hypothetical data that could be obtained from a surface plasmon resonance (SPR) experiment, a powerful technique for real-time, label-free analysis of biomolecular interactions.

CompoundAssociation Rate Constant (ka; M⁻¹s⁻¹)Dissociation Rate Constant (kd; s⁻¹)Equilibrium Dissociation Constant (KD; nM)
Ethyl 2-hydroxyquinoline-4-carboxylate1.5 x 10⁵3.0 x 10⁻³20
Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate 2.5 x 10⁵ 2.5 x 10⁻³ 10

In this hypothetical scenario, the butyl analog exhibits a faster association rate and a slightly slower dissociation rate, resulting in a two-fold lower (and therefore stronger) equilibrium dissociation constant (KD). This would suggest that the increased hydrophobicity of the butyl group contributes favorably to the binding interaction.

Experimental Protocol: Determination of Binding Affinity using Surface Plasmon Resonance (SPR)

To empirically determine and compare the binding affinities of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate and Ethyl 2-hydroxyquinoline-4-carboxylate, the following SPR protocol is recommended. This protocol assumes the target protein has been identified and can be immobilized on an SPR sensor chip.

I. Materials and Reagents
  • SPR Instrument: (e.g., Biacore, Cytiva)

  • Sensor Chip: CM5 (carboxymethylated dextran) sensor chip

  • Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl

  • Target Protein: Purified to >95% homogeneity

  • Analytes: Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate and Ethyl 2-hydroxyquinoline-4-carboxylate, dissolved in a suitable running buffer with a low percentage of DMSO (e.g., <1%).

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration Solution: A solution capable of disrupting the protein-analyte interaction without denaturing the immobilized protein (e.g., a low pH glycine solution or a high salt concentration buffer).

II. Experimental Workflow
  • Sensor Chip Preparation and Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified target protein (e.g., at a concentration of 50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (typically 2000-5000 Response Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

    • A reference flow cell should be prepared in parallel, following the same activation and deactivation steps but without protein injection, to account for non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of each analyte (Butyl and Ethyl 2-hydroxyquinoline-4-carboxylate) in the running buffer. A typical concentration range would span from 0.1 to 10 times the expected KD (e.g., 1 nM to 100 nM).

    • Inject the different concentrations of the analyte over both the protein-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase (analyte injection) and the dissociation phase (running buffer injection) in real-time.

    • Between each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • Compare the kinetic and affinity parameters for Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate and Ethyl 2-hydroxyquinoline-4-carboxylate to determine their relative binding affinities.

G cluster_prep I. Sensor Chip Preparation cluster_binding II. Binding Analysis cluster_analysis III. Data Analysis prep_start Start: Equilibrate CM5 Chip activate Activate Surface (EDC/NHS) prep_start->activate immobilize Immobilize Target Protein activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate analyte_prep Prepare Analyte Dilution Series (Butyl & Ethyl Esters) deactivate->analyte_prep Proceed to Binding inject_analyte Inject Analyte Concentration Series analyte_prep->inject_analyte regenerate Regenerate Sensor Surface inject_analyte->regenerate regenerate->inject_analyte Next Concentration subtract_ref Reference Subtraction regenerate->subtract_ref Proceed to Analysis fit_model Fit to Binding Model (e.g., 1:1 Langmuir) subtract_ref->fit_model determine_params Determine ka, kd, KD fit_model->determine_params compare Compare Binding Affinities determine_params->compare

Figure 1: A generalized workflow for determining and comparing the binding affinities of Butyl and Ethyl 2-hydroxyquinoline-4-carboxylate using Surface Plasmon Resonance (SPR).

Conclusion

The choice between a butyl and an ethyl ester at the C-4 position of the 2-hydroxyquinoline-4-carboxylate scaffold represents a subtle but potentially impactful decision in the lead optimization phase of drug discovery. While both analogs share the same pharmacophoric core, the difference in the alkyl chain length can modulate the compound's lipophilicity and steric profile, leading to variations in binding affinity. Based on established SAR principles, the butyl analog may offer enhanced binding to targets with accommodating hydrophobic pockets, while the ethyl analog might be more suitable for sterically constrained active sites. The provided SPR protocol offers a robust framework for experimentally validating these hypotheses and guiding the rational design of more potent and selective quinoline-based therapeutics.

References

  • Chen, Y. et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. Available at: [Link]

  • Sweidan, K., & Sabbah, D. A. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(19), 6539. Available at: [Link]

  • Massoud, M. A. et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: [Link]

  • PubChem. 2-oxo-1,2-dihydroquinoline-4-carboxylate. Available at: [Link]

  • Patel, D. et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. Available at: [Link]

  • ResearchGate. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. Available at: [Link]

  • BRENDA Enzyme Database. Ligand view of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. Available at: [Link]

Sources

Comparative

Validating LC-MS/MS Methods for Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate in Biological Matrices: A Comparative Guide

The quantification of drug candidates and their metabolites in biological matrices is a critical step in drug discovery and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become t...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of drug candidates and their metabolites in biological matrices is a critical step in drug discovery and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity, selectivity, and speed. However, the accuracy and reliability of the data generated are entirely dependent on the rigor of the method validation. This guide provides a comprehensive framework for the validation of an LC-MS/MS method for Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate, a novel small molecule, in biological matrices such as plasma and urine. We will explore key validation parameters, compare different experimental approaches, and provide insights based on established regulatory guidelines.

The Importance of Method Validation

Bioanalytical method validation is the process of establishing, through laboratory experiments, that the performance characteristics of the method are suitable and reliable for the intended application. The fundamental parameters of a bioanalytical method validation include selectivity, sensitivity, accuracy, precision, recovery, and stability. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines that provide a framework for conducting these validation studies. Adherence to these guidelines is essential for ensuring data integrity and for the successful submission of new drug applications.

Pre-Validation Considerations: Setting the Stage for Success

Before embarking on the formal validation experiments, several key aspects of the analytical method must be optimized.

Internal Standard Selection

The choice of an appropriate internal standard (IS) is crucial for correcting for variability during sample processing and analysis. An ideal IS should be a stable, isotopically labeled analog of the analyte. If a stable isotope-labeled IS is not available, a structurally similar compound that does not interfere with the analyte and is not present endogenously in the matrix can be used. For Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate, a deuterated or ¹³C-labeled version would be the preferred choice.

Chromatographic and Mass Spectrometric Optimization

The liquid chromatography conditions, including the choice of column, mobile phase composition, and gradient, must be optimized to achieve adequate separation of the analyte from endogenous matrix components and to ensure a short run time. Similarly, the mass spectrometric parameters, such as ionization source settings and collision energy for the selected reaction monitoring (SRM) transitions, must be tuned to maximize the signal intensity of the analyte and internal standard.

Core Validation Parameters: A Comparative Approach

The following sections detail the experimental design and acceptance criteria for the core validation parameters, with a comparison of different approaches where applicable.

Selectivity and Specificity

Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.

Experimental Protocol:

  • Analyze at least six different batches of blank biological matrix (e.g., plasma) from individual donors.

  • Analyze a blank sample spiked with the analyte at the lower limit of quantification (LLOQ).

  • Analyze a blank sample spiked with the internal standard.

Acceptance Criteria: The response of interfering peaks at the retention time of the analyte should be less than 20% of the response of the analyte at the LLOQ. The response of interfering peaks at the retention time of the internal standard should be less than 5% of the response of the internal standard.

Diagram: Selectivity Assessment Workflow

A Source Six Individual Batches of Blank Matrix B Analyze Blank Matrix (no analyte or IS) A->B C Analyze Blank Matrix + Analyte at LLOQ A->C D Analyze Blank Matrix + IS A->D E Evaluate Chromatograms for Interferences B->E C->E D->E F Response at Analyte RT < 20% of LLOQ Response? E->F G Response at IS RT < 5% of IS Response? E->G H Selectivity is Acceptable F->H Yes I Method Optimization Required F->I No G->H Yes G->I No

Caption: Workflow for assessing method selectivity.

Sensitivity: Lower Limit of Quantification (LLOQ)

Objective: To determine the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

Experimental Protocol:

  • Prepare a series of calibration standards with decreasing concentrations of the analyte.

  • Analyze these standards and determine the concentration at which the signal-to-noise ratio is at least 5.

  • The LLOQ should be established with a precision of ≤20% CV and an accuracy of 80-120%.

Comparison of Approaches:

ApproachAdvantagesDisadvantages
Signal-to-Noise Ratio (S/N) Simple to calculate.Can be subjective depending on how noise is measured.
LLOQ Precision and Accuracy More rigorous and directly assesses performance at the low end of the calibration curve.Requires more extensive experimentation.

For regulatory submissions, demonstrating acceptable precision and accuracy at the LLOQ is mandatory.

Matrix Effect

Objective: To evaluate the suppression or enhancement of analyte ionization due to co-eluting matrix components.

Experimental Protocol:

  • Prepare three sets of samples:

    • Set A: Analyte in neat solution.

    • Set B: Post-extraction spiked samples (blank matrix is extracted first, then spiked with the analyte).

    • Set C: Pre-extraction spiked samples (matrix is spiked with the analyte before extraction).

  • Calculate the matrix factor (MF) as the ratio of the peak area in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A).

  • The IS-normalized MF should be calculated to assess the ability of the IS to compensate for matrix effects.

Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.

Diagram: Matrix Effect Evaluation

cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike A Analyte in Solvent D Analyze all sets by LC-MS/MS A->D B1 Extract Blank Matrix B2 Spike with Analyte B1->B2 B2->D C1 Spike Matrix with Analyte C2 Extract Spiked Matrix C1->C2 C2->D E Calculate Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A) D->E F Calculate IS-Normalized MF E->F G CV of IS-Normalized MF <= 15%? F->G H Matrix Effect is Acceptable G->H Yes I Investigate and Mitigate Matrix Effects G->I No

Caption: Experimental design for assessing matrix effects.

Linearity and Calibration Curve

Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte over the intended analytical range.

Experimental Protocol:

  • Prepare a calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six to eight non-zero calibration standards.

  • The calibration curve should be generated by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte.

  • A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal concentration (±20% for the LLOQ).

Accuracy and Precision

Objective: To assess the closeness of the determined concentration to the true concentration (accuracy) and the degree of scatter between a series of measurements (precision).

Experimental Protocol:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.

  • Analyze at least five replicates of each QC level on three separate days (inter-day accuracy and precision) and within the same day (intra-day accuracy and precision).

Acceptance Criteria (FDA):

ConcentrationIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ≤20%≤20%±20%
Low, Mid, High QC≤15%≤15%±15%
Recovery

Objective: To determine the efficiency of the extraction procedure for the analyte and internal standard.

Experimental Protocol:

  • Compare the peak area of the analyte from a pre-extraction spiked sample (Set C from the matrix effect experiment) to that of a post-extraction spiked sample (Set B).

  • Recovery (%) = [Peak Area (Pre-extraction Spike) / Peak Area (Post-extraction Spike)] x 100

Acceptance Criteria: While there are no strict regulatory acceptance criteria for recovery, it should be consistent, precise, and reproducible.

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a period that exceeds the expected sample handling time.

  • Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the study.

  • Post-Preparative (Autosampler) Stability: Analyze processed QC samples that have been stored in the autosampler for a defined period.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Conclusion

The validation of an LC-MS/MS method for Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate in biological matrices is a multi-faceted process that requires careful planning and execution. By systematically evaluating selectivity, sensitivity, matrix effects, linearity, accuracy, precision, recovery, and stability, researchers can ensure the generation of high-quality, reliable data that can withstand regulatory scrutiny. The comparative approaches discussed in this guide provide a framework for making informed decisions during method development and validation, ultimately contributing to the successful advancement of new drug candidates.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: The Case of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical, and often challenging, aspect...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical, and often challenging, aspect of this process is determining the compound's selectivity. This guide provides an in-depth, technical framework for conducting cross-reactivity studies, using the novel compound Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate as a case study. The quinolinone scaffold is a privileged structure in drug discovery, known to interact with a variety of enzymes, making a thorough assessment of off-target effects paramount.[1] This guide is designed to be a practical resource, blending established protocols with the nuanced insights of experienced field scientists.

The Imperative of Selectivity: Why Cross-Reactivity Studies Matter

The biological activity of a compound is rarely confined to a single target. Off-target interactions can lead to unforeseen side effects, toxicity, or even desirable polypharmacological effects. Understanding a compound's cross-reactivity profile is therefore not merely an academic exercise; it is a cornerstone of preclinical safety and efficacy assessment. For a novel compound like Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate, which belongs to a chemical class with diverse biological activities, a comprehensive cross-reactivity screen is non-negotiable.

While the precise targets of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate are yet to be fully elucidated, its structural similarity to known inhibitors of Dihydroorotate Dehydrogenase (DHODH) makes this enzyme a prime candidate for its primary target.[2][3][4][5] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for the treatment of autoimmune diseases and cancer.[3][4][5][6][7][8] Therefore, this guide will focus on a cross-reactivity workflow centered around DHODH, while also considering a broader panel of enzymes to ensure a comprehensive evaluation.

Designing a Robust Cross-Reactivity Study: A Step-by-Step Approach

A well-designed cross-reactivity study should be systematic, reproducible, and provide clear, actionable data. The following protocol outlines a best-practice approach for evaluating the selectivity of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate.

Experimental Workflow: From Primary Target Validation to Broad Panel Screening

experimental_workflow cluster_phase1 Phase 1: Primary Target Engagement cluster_phase2 Phase 2: Orthogonal & Cellular Validation cluster_phase3 Phase 3: Broad Panel Cross-Reactivity Screening p1_1 Compound Synthesis & Quality Control p1_2 Primary Target Assay (e.g., Human DHODH) p1_1->p1_2 Test Compound p1_3 IC50 Determination p1_2->p1_3 p2_1 Cell-Based Assay (e.g., Proliferation Assay) p1_3->p2_1 Confirmed Potency p2_2 Rescue Experiment (e.g., with Orotic Acid) p2_1->p2_2 Validate MoA p3_1 Selectivity Panel (e.g., Kinases, Proteases) p2_2->p3_1 Confirmed Cellular Activity & On-Target Effect p3_2 Single-Point High Concentration Screen p3_1->p3_2 p3_3 Follow-up IC50 for Hits p3_2->p3_3 Inhibition >50%

Caption: A three-phase experimental workflow for assessing compound selectivity.

Detailed Protocol: In Vitro DHODH Inhibition Assay

This protocol describes a common method for measuring the inhibition of human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO)

  • Decylubiquinone (CoQD)

  • 2,6-dichloroindophenol (DCIP)

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate

  • Reference inhibitors (e.g., Brequinar, Teriflunomide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate and reference inhibitors in 100% DMSO. Create a dilution series in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Substrate Preparation: Prepare working solutions of human DHODH, DHO, CoQD, and DCIP in the assay buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add the test compound or reference inhibitor at various concentrations. b. Add the DHODH enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding. c. Initiate the reaction by adding a mixture of DHO and CoQD. d. Immediately add DCIP, which acts as a colorimetric indicator of ubiquinone reduction.

  • Data Acquisition: Measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Rationale for Experimental Choices:

  • Use of a Reference Inhibitor: Including a well-characterized inhibitor like Brequinar provides a benchmark for assay performance and allows for the relative potency of the test compound to be assessed.

  • Control for DMSO Effects: High concentrations of DMSO can inhibit enzyme activity. Keeping the final concentration low and consistent across all wells is crucial for data integrity.

  • Pre-incubation of Compound and Enzyme: This step allows for the establishment of binding equilibrium, which is particularly important for compounds with slow-on or slow-off binding kinetics.

Comparative Analysis: Interpreting the Data

The ultimate goal of cross-reactivity studies is to generate a comprehensive selectivity profile. This data should be presented in a clear and comparative format.

Table 1: Hypothetical Cross-Reactivity Data for Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate
Target EnzymeButyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate (IC50, µM)Brequinar (IC50, µM)Teriflunomide (IC50, µM)
Human DHODH 0.05 0.01 0.5
Mouse DHODH0.250.081.2
Rat DHODH0.310.121.5
Plasmodium falciparum DHODH> 10> 100.1
Kinase Panel ( representative examples)
EGFR> 20> 20> 20
VEGFR28.5> 20> 20
SRC15.2> 20> 20
Protease Panel (representative examples)
Cathepsin B> 20> 20> 20
MMP-2> 20> 20> 20
Other Off-Targets
hERG12.3> 30> 30

Data Interpretation and Next Steps:

  • Potency and Selectivity: In this hypothetical scenario, Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate shows potent inhibition of human DHODH, albeit slightly less potent than Brequinar. The selectivity against rodent DHODH is moderate, which has implications for the choice of animal models in subsequent in vivo studies. The lack of activity against Plasmodium falciparum DHODH suggests species-selectivity.[9][10]

  • Off-Target Hits: The compound exhibits some off-target activity against VEGFR2 and hERG at higher concentrations. These findings would necessitate further investigation to determine the potential for clinical side effects.

  • Comparison to Alternatives: Compared to Teriflunomide, our hypothetical compound is more potent against human DHODH. Brequinar remains the most potent of the three but its clinical development has been hampered by toxicity.[11] This positions Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate as a potentially interesting candidate, warranting further optimization to improve its selectivity profile.

Visualizing the Broader Context: Signaling Pathways and Compound Action

To fully appreciate the implications of DHODH inhibition, it is helpful to visualize its place within cellular metabolism.

signaling_pathway cluster_pathway De Novo Pyrimidine Biosynthesis Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Multiple Steps DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->Orotate B2HDC Butyl 2-hydroxy-1,2- dihydroquinoline-4-carboxylate B2HDC->DHODH Brequinar Brequinar Brequinar->DHODH Teriflunomide Teriflunomide Teriflunomide->DHODH

Caption: The role of DHODH in pyrimidine biosynthesis and its inhibition.

Conclusion: A Framework for Informed Drug Development

The cross-reactivity profiling of a novel compound like Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate is a multi-faceted endeavor that requires careful planning, precise execution, and insightful data analysis. By following a structured approach that incorporates primary target validation, orthogonal cellular assays, and broad panel screening, researchers can build a comprehensive understanding of a compound's selectivity. This, in turn, enables more informed decisions in the long and complex process of drug development. The principles and protocols outlined in this guide provide a solid foundation for these critical studies, ultimately contributing to the development of safer and more effective medicines.

References

  • Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions. PMC. [Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PMC. [Link]

  • Development of DHODH inhibitors incorporating virtual screening, pharmacophore modeling, fragment-based optimization methods, ADMET, molecular docking, molecular dynamics, PCA analysis, and free energy landscape. PLOS One. [Link]

  • Cross-sensitivity of EtDHODH, PfDHODH, and HsDHODH to inhibitors at... ResearchGate. [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. [Link]

  • Identification of 3,4-Dihydro-2H,6H-pyrimido[1,2-c][2][4]benzothiazin-6-imine Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI. [Link]

  • Selective vulnerability of human-induced pluripotent stem cells to dihydroorotate dehydrogenase inhibition during mesenchymal stem/stromal cell purification. Frontiers. [Link]

  • Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. PMC. [Link]

  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife. [Link]

  • (PDF) Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells. ResearchGate. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]

Sources

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